Vat-Cit-PAB-Monomethyl Dolastatin 10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C60H93N11O11S |
|---|---|
Molekulargewicht |
1176.5 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1 |
InChI-Schlüssel |
GXCUHADNABTLIA-VTSYECEKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Vat-Cit-PAB-Monomethyl Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Vat-Cit-PAB-Monomethyl Dolastatin 10, a key component of antibody-drug conjugates (ADCs). Monomethyl Dolastatin 10, also known as Monomethyl Auristatin E (MMAE), is a potent antimitotic agent. When combined with the Vat-Cit-PAB linker system, it forms a payload that can be attached to a monoclonal antibody, enabling targeted delivery to cancer cells. This document details the molecular interactions, cellular processes, and downstream signaling events that culminate in tumor cell death. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and experimental workflows.
Introduction: The Architecture of a Targeted Therapy
Antibody-drug conjugates represent a significant advancement in precision oncology, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is contingent on the synergy of its three core components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. This compound constitutes the linker and payload portion of such a therapeutic.
-
Payload: Monomethyl Dolastatin 10 (MMAE) is a synthetic analog of the natural product dolastatin 10.[1] It is an exceptionally potent inhibitor of tubulin polymerization, a process crucial for cell division.[1][2] Its high toxicity necessitates its use within an ADC framework to avoid off-target effects.[1]
-
Linker: The Vat-Cit-PAB linker is a protease-cleavable system designed to be stable in the bloodstream and to release the MMAE payload within the target cancer cell.[3] It consists of:
-
Vat (Valine): An amino acid that, in conjunction with Citrulline, forms a dipeptide substrate for the lysosomal protease Cathepsin B.[4][5]
-
Cit (Citrulline): The second amino acid in the dipeptide cleavage site.[4][5]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit bond, spontaneously decomposes to release the active MMAE payload.[3][6]
-
Step-by-Step Mechanism of Action
The therapeutic effect of an ADC utilizing the Vat-Cit-PAB-MMAE system is a multi-stage process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.
Circulation, Targeting, and Internalization
Once administered, the ADC circulates through the bloodstream. The monoclonal antibody component guides the ADC to cancer cells that express the specific target antigen on their surface. Upon binding to the antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5]
Lysosomal Trafficking and Enzymatic Cleavage
Following internalization, the ADC is trafficked through the endosomal pathway to the lysosomes.[5] The acidic environment and high concentration of proteases within the lysosomes are critical for the release of the payload. The Val-Cit dipeptide of the linker is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[3][4][5]
Self-Immolation and Payload Release
The cleavage of the amide bond between citrulline and the PAB spacer triggers a cascade of spontaneous electronic rearrangements within the PAB unit.[3] This self-immolative process results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[3]
Disruption of Microtubule Dynamics
Released MMAE exerts its cytotoxic effect by potently inhibiting tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a vital role in the formation of the mitotic spindle during cell division. MMAE binds to tubulin dimers, preventing their assembly into microtubules.[7]
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the cell is unable to form a functional mitotic spindle.[8] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[8]
The Bystander Effect
MMAE is a membrane-permeable molecule.[4] This property allows it to diffuse out of the target, antigen-positive cancer cell and into the surrounding tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative cancer cells.[2][4] This phenomenon, known as the bystander effect, is crucial for efficacy in heterogeneous tumors where not all cells express the target antigen.[2][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMAE-Induced Apoptosis
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Characterization of the Val-Cit-PAB Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The Val-Cit-PAB linker is a cathepsin B-cleavable dipeptide linker that offers enhanced stability in systemic circulation and targeted release of cytotoxic payloads within the tumor microenvironment. This document details experimental protocols, quantitative data, and characterization methodologies to assist researchers in the successful implementation of this linker technology.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The linker's properties are paramount to the ADC's success, influencing its stability, efficacy, and safety. The Val-Cit-PAB linker system has gained prominence due to its dipeptide sequence (Val-Cit) that is selectively cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells. Following enzymatic cleavage, the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.
Synthesis of Val-Cit-PAB Linkers
Two common variants of the Val-Cit-PAB linker used in ADC development are the Fmoc-protected (Fmoc-Val-Cit-PAB-OH) and the Mc-protected (Mc-Val-Cit-PAB-OH) versions. The Fmoc group is a base-labile protecting group often used in peptide synthesis, while the maleimidocaproyl (Mc) group provides a reactive handle for conjugation to thiol groups on antibodies.
Synthesis of Fmoc-Val-Cit-PAB-OH
A reliable synthetic route to Fmoc-Val-Cit-PAB-OH involves the coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol. An alternative and improved methodology that avoids epimerization involves a six-step process starting from L-Citrulline, with an overall yield of approximately 50%.[1]
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH from Fmoc-Val-Cit-OH
-
Reaction Setup: Dissolve p-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Coupling: Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 2.0 equivalents) to the solution and stir for 5 minutes at room temperature in the dark.
-
Addition of Dipeptide: Add Fmoc-Val-Cit-OH (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 1.5 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
Synthesis of Mc-Val-Cit-PAB-OH
The synthesis of Mc-Val-Cit-PAB-OH can be achieved through the deprotection of an Fmoc-protected intermediate followed by coupling with an activated maleimidocaproyl group.
Experimental Protocol: Synthesis of Mc-Val-Cit-PAB-OH
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in dimethylformamide (DMF) and treat with triethylamine (B128534) to remove the Fmoc protecting group.
-
Activation of Maleimidocaproic Acid: In a separate flask, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate the O-succinimide activated ester (Mc-OSu) in situ.
-
Coupling: Add the deprotected Val-Cit-PAB-OH amine to the activated Mc-OSu solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Purification: The final product, Mc-Val-Cit-PAB-OH, can be purified by chromatography to yield a single diastereomer.[1] This optimized final step can achieve yields of up to 95%.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of Val-Cit-PAB linker intermediates and final products.
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |
| Fmoc-Val-Cit-PAB-OH | C₃₃H₃₉N₅O₆ | 601.70 | 82-98% | [2][3] |
| Mc-Val-Cit-PAB-OH | C₂₈H₄₀N₆O₇ | 572.65 | ~95% (final step) | [1][4] |
| Val-Cit-PAB-OH | C₁₈H₂₉N₅O₄ | 379.45 | - |
Characterization of the Val-Cit-PAB Linker
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the linker and its intermediates.
¹H NMR Characterization of Val-Cit-PAB-OH (in DMSO-d6, 400 MHz):
-
δ 10.07 (s, 1H): PAB aromatic proton.
-
δ 8.17 (br, 1H): Amide proton.
-
δ 7.54 (d, 2H): PAB aromatic protons.
-
δ 7.23 (d, 2H): PAB aromatic protons.
-
δ 6.01 (br, 1H): Amide proton.
-
δ 5.44 (d, 2H): PAB benzylic protons (CH₂OH).[5]
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a powerful tool for assessing the purity of the synthesized linker.
Typical HPLC Analysis Conditions:
-
Column: C18 reverse-phase (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and/or 280 nm
-
Gradient: A typical gradient would run from low to high percentage of Mobile Phase B over a set time to elute compounds of varying hydrophobicity.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized linker, providing definitive identification.
| Compound | Expected [M+H]⁺ (m/z) |
| Fmoc-Val-Cit-PAB-OH | 602.3 |
| Mc-Val-Cit-PAB-OH | 573.3 |
Enzymatic Cleavage of the Val-Cit-PAB Linker
The defining feature of the Val-Cit-PAB linker is its susceptibility to cleavage by the lysosomal protease, cathepsin B. This targeted release mechanism is fundamental to the linker's function in ADCs.
Signaling Pathway and Mechanism of Action
The enzymatic cleavage of the Val-Cit linker and subsequent drug release follows a well-defined pathway.
Caption: Mechanism of ADC internalization and drug release.
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.
-
Reagent Preparation:
-
Prepare a stock solution of the Val-Cit-PAB-drug conjugate in DMSO.
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (B142953) (DTT), which is required for cathepsin B activity.
-
Reconstitute recombinant human cathepsin B in an appropriate buffer.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer and the drug-linker conjugate.
-
Initiate the reaction by adding the activated cathepsin B solution.
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% TFA).
-
-
Analysis:
-
Analyze the samples by HPLC to quantify the amount of released drug over time.
-
Experimental Workflows
Visualizing the experimental workflows can aid in the planning and execution of the synthesis and characterization of the Val-Cit-PAB linker.
Synthesis Workflow
Caption: General synthesis workflow for Val-Cit-PAB linkers.
This technical guide provides a foundational understanding and practical protocols for the synthesis and characterization of the Val-Cit-PAB linker. By following these methodologies, researchers can confidently produce and validate this critical component for the development of next-generation Antibody-Drug Conjugates.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Val-Cit-PAB-OH, ADC linker, 159858-22-7 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. MC-Val-Cit-PAB-OH, ADC linker, 159857-80-4 | BroadPharm [broadpharm.com]
- 5. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Monomethyl Dolastatin 10 (MMAE): A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE), also known as Monomethyl Dolastatin 10, is a synthetic and highly potent antineoplastic agent.[1] It is a derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but has become a critical component as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][] This technical guide provides an in-depth overview of the core physicochemical properties of MMAE, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Physicochemical Properties
The following tables summarize the key physicochemical properties of Monomethyl Dolastatin 10.
Table 1: General Physicochemical Properties of MMAE
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₆₇N₅O₇ | [3] |
| Molecular Weight | 717.98 g/mol | [3] |
| CAS Number | 474645-27-7 | [3] |
| Appearance | Solid powder | [4] |
| Purity | ≥99.0% | [4] |
Table 2: Solubility of MMAE
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 48 mg/mL (66.85 mM) | [3] |
| Ethanol | Soluble | [3] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
Table 3: Predicted Physicochemical Properties of MMAE
| Property | Predicted Value | Source(s) |
| Boiling Point | 873.5 ± 65.0 °C | [4] |
| Density | 1.088 ± 0.06 g/cm³ | [4] |
| pKa (Strongest Acidic) | 13.66 ± 0.20 | [4] |
| pKa (Strongest Basic) | Not Available | |
| logP | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of MMAE. The following sections provide protocols for key experiments.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of MMAE and to detect any impurities.[5]
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve MMAE in a suitable solvent, such as DMSO, to a concentration of approximately 1 mg/mL.[5]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the MMAE sample.
-
Run the gradient program.
-
Monitor the chromatogram for the main MMAE peak and any impurity peaks.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of MMAE.[5]
-
Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to a concentration range of 1-1000 ng/mL.[5]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Monitor for the specific mass-to-charge ratio (m/z) of MMAE and its fragments.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the unambiguous structural elucidation of MMAE.[5]
-
Sample Preparation: Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments.[5]
-
2D NMR: For complete structural assignment, perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[5]
-
-
Stability Assessment
This protocol outlines a method to assess the stability of MMAE in plasma.[6][7]
-
Materials: MMAE, human or animal plasma, phosphate-buffered saline (PBS), internal standard (e.g., Monomethyl auristatin F - MMAF), and an LC-MS/MS system.[6]
-
Procedure:
-
Spike MMAE into pre-warmed plasma at a defined concentration.[7]
-
Incubate the samples at 37°C.[7]
-
At various time points, withdraw aliquots and precipitate the plasma proteins using cold acetonitrile containing an internal standard.[6]
-
Centrifuge the samples and collect the supernatant.[6]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining MMAE concentration.
-
Determine the degradation rate over time.
-
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MMAE and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[9]
Mechanism of Action and Signaling Pathways
Monomethyl auristatin E is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
G2/M Cell Cycle Arrest Signaling Pathway
The disruption of microtubule dynamics by MMAE activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase, preventing the degradation of cyclin B1 and securin. This leads to a sustained G2/M arrest.
Caption: Signaling pathway of MMAE-induced G2/M cell cycle arrest.
Apoptosis Signaling Pathway
Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the execution of apoptosis.[10]
Caption: Intrinsic apoptosis pathway initiated by MMAE.
Experimental Workflow: MMAE Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized batch of MMAE.
Caption: Experimental workflow for MMAE purity validation.
Conclusion
Monomethyl Dolastatin 10 is a highly potent cytotoxic agent with well-defined physicochemical properties and a clear mechanism of action. Its primary utility as a payload in antibody-drug conjugates necessitates rigorous characterization to ensure the safety and efficacy of these targeted cancer therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important molecule.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
In Vitro Cytotoxicity of Free Monomethyl Dolastatin 10 (MMAE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE), also known as Monomethyl Dolastatin 10, is a potent synthetic antineoplastic agent. Originally derived from the natural product dolastatin 10, isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Due to its high potency, free MMAE is often too toxic for systemic administration. However, its efficacy is harnessed in the form of antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells.[1] This guide provides an in-depth overview of the in vitro cytotoxicity of free MMAE, including quantitative data on its activity across various cancer cell lines, detailed experimental protocols for assessing its effects, and a visualization of its mechanism of action.
Quantitative Cytotoxicity Data
The in vitro potency of free MMAE is typically evaluated by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. MMAE consistently demonstrates potent cytotoxicity in the nanomolar to sub-nanomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [1] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |
| RAMOS | Burkitt's Lymphoma | 0.12 | [4] |
| SKBR3 | Breast Cancer | 0.09 | [4] |
| PC-3 | Prostate Cancer | ~2 | [3] |
| C4-2B | Prostate Cancer | ~2 | [3] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [5] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [5] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [5] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [5] |
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | ~1 | [6] |
Mechanism of Action
Free MMAE readily crosses the cell membrane and exerts its cytotoxic effects through a well-defined mechanism of action that culminates in apoptosis.
Microtubule Disruption and Mitotic Arrest
The primary intracellular target of MMAE is tubulin. By binding to tubulin, MMAE inhibits its polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule dynamics by MMAE prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2][7]
Induction of Apoptosis
Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is a key outcome of MMAE's cytotoxic activity.[3] The sustained mitotic arrest is thought to activate a cascade of signaling events, although the precise molecular triggers are still under investigation. This ultimately leads to the activation of caspases, the executioners of apoptosis, and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of free MMAE.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Monomethyl auristatin E (MMAE)
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of free MMAE in complete culture medium at various concentrations (e.g., from picomolar to micromolar).
-
Remove the medium from the wells and add 100 µL of the MMAE dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each MMAE concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the MMAE concentration and use non-linear regression analysis to determine the IC50 value.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis is performed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Monomethyl auristatin E (MMAE)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency in appropriate culture vessels.
-
Treat the cells with free MMAE at a concentration known to induce cell cycle arrest (e.g., near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step also permeabilizes the cells.[12][13]
-
Incubate the cells in ethanol for at least 30 minutes on ice or store at -20°C for later analysis.[12]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a PI staining solution that includes RNase A to degrade RNA and ensure that only DNA is stained.[12][14]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate for better resolution.[12]
-
-
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Free Monomethyl Dolastatin 10 (MMAE) is a highly potent cytotoxic agent that induces cell death in cancer cells at nanomolar concentrations. Its mechanism of action, involving the inhibition of tubulin polymerization, subsequent G2/M phase cell cycle arrest, and induction of apoptosis, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of MMAE's cytotoxic effects. Understanding the in vitro cytotoxicity of free MMAE is crucial for the development and optimization of antibody-drug conjugates that utilize this powerful payload for targeted cancer therapy.
References
- 1. scispace.com [scispace.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
A Technical Guide for Researchers and Drug Development Professionals
<_- an in-depth technical guide on the discovery and history of dolastatin its synthetic analogs for researchers scientists drug development professionals>## The Discovery and Evolution of Dolastatin 10: From Marine Mollusk to Potent Anticancer Agents
Introduction: Dolastatin 10, a natural pentapeptide, has carved a significant niche in the landscape of anticancer research. Initially isolated from a marine sea hare, its extraordinary cytotoxicity and unique mechanism of action have spurred decades of research, leading to the development of potent synthetic analogs that form the cytotoxic payloads of several approved antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of synthetic analogs of Dolastatin 10, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The story of Dolastatin 10 begins with the exploration of marine natural products. A persistent twenty-year investigation into the cell growth inhibitory constituents of the sea hare Dolabella auricularia from the Western Indian Ocean led to the isolation of fifteen unique peptide and depsipeptide compounds, collectively named dolastatins.[1] The isolation of Dolastatin 10 was a formidable challenge, requiring 1,600 kg of the sea hare to yield minute quantities (10⁻⁶ to 10⁻⁷% yield).[1]
First reported in 1987 by Pettit and his team, Dolastatin 10 was identified as a linear pentapeptide containing several unique amino acid residues.[2][3] Its structure was elucidated using NMR and mass spectrometry, and its absolute configuration was confirmed through total synthesis.[4] Later research suggested that the dolastatins found in the sea hare are likely of dietary origin, produced by cyanobacteria such as Symploca hydnoides, which the mollusk consumes.[3][5]
Early preclinical studies revealed that Dolastatin 10 possessed unprecedented potency against various cancer cell lines.[1] However, its journey into clinical trials as a standalone agent was hampered by a narrow therapeutic window, where systemic toxicity was a significant concern.[4][6] Despite showing occasional signs of efficacy, human clinical trials of Dolastatin 10 and its C-terminal analog, auristatin PE, ultimately failed due to an unfavorable balance between toxicity and therapeutic effect.[4][7] This challenge, however, paved the way for its revolutionary application as a payload in ADCs, where its potent cytotoxicity could be targeted directly to cancer cells, minimizing systemic exposure.[4][8]
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacognosy.us [pharmacognosy.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Dolastatin-10, a Novel Anti-Tubulin Agent, in Metastatic Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Disrupting the Cellular Scaffolding: A Technical Guide to Tubulin Polymerization Inhibition by Auristatins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibition of tubulin polymerization by auristatins, a class of potent antimitotic agents. Auristatins, particularly Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly effective cytotoxic payloads utilized in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Their efficacy stems from their ability to interfere with microtubule dynamics, which are fundamental to cell division and survival. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.
The Core Mechanism: Destabilizing Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle during cell division. The constant flux between polymerization (growth) and depolymerization (shrinkage) is critical for their function. Auristatins exert their cytotoxic effects by disrupting this delicate equilibrium.[1]
Binding to the Vinca (B1221190) Domain on β-Tubulin
Auristatins are synthetic analogs of the natural marine product dolastatin 10.[2][3] High-resolution crystallographic studies have revealed that auristatins bind to the vinca domain at the interface between two longitudinally aligned tubulin dimers.[2] This binding site partially overlaps with that of vinca alkaloids but extends further toward the exchangeable GTP-binding site on the β-tubulin subunit.[1] By occupying this site, auristatins sterically hinder the conformational changes required for the tubulin dimer to adopt a straight structure, which is necessary for its incorporation into the growing microtubule lattice. This interference effectively blocks the polymerization process.[1]
The net result is a shift in the equilibrium towards microtubule depolymerization, leading to the disassembly of the microtubule network.[2] This disruption is particularly catastrophic during mitosis, as it prevents the formation of a functional mitotic spindle, a requisite for the proper segregation of chromosomes into daughter cells.
Quantitative Analysis of Auristatin Activity
The potency of auristatins can be quantified through various biochemical and cell-based assays. The following tables summarize key parameters such as tubulin binding affinity (K D), inhibition of tubulin polymerization (IC 50), and cytotoxic activity against cancer cell lines (IC 50).
Table 1: Tubulin Binding Affinity and Polymerization Inhibition
This table presents data on the direct interaction of auristatins with purified tubulin. A lower K D value indicates stronger binding affinity, while a lower IC 50 value signifies more potent inhibition of microtubule assembly in a cell-free system.
| Compound | Parameter | Value | Assay Method | Reference(s) |
| FI-MMAE (FITC-labeled) | K D | 291 nM | Fluorescence Polarization | [4] |
| FI-MMAF (FITC-labeled) | K D | 63 nM | Fluorescence Polarization | [4] |
| Dolastatin 10 | IC 50 | 1.2 µM | In Vitro Tubulin Polymerization | [1] |
| MMAE | EC 50 | ~3.0 µM | In Vitro Tubulin Polymerization | [5] |
Note: The ~5-fold higher binding affinity of MMAF compared to MMAE is attributed to the C-terminal phenylalanine residue of MMAF, which can form an extended hydrogen bond network with amino acids in the tubulin binding pocket.[4][6]
Table 2: In Vitro Cytotoxicity of Free Auristatins
This table summarizes the half-maximal inhibitory concentration (IC 50) of free auristatins on the proliferation of various human cancer cell lines. These values highlight the potent, often nanomolar, cytotoxicity of these compounds.
| Compound | Cell Line | Cancer Type | IC 50 (nM) | Reference(s) |
| MMAE | SK-BR-3 | Breast Cancer | 3.27 | [7][8] |
| HEK293 | Kidney | 4.24 | [7][8] | |
| BxPC-3 | Pancreatic Cancer | 0.16 - 0.5 | [9] | |
| MCF-7 | Breast Cancer | 0.9 | [6] | |
| Various Lymphoma Lines | Lymphoma | 0.039 - 1.35 | [6] | |
| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [10][11] |
| H3396 | Breast Carcinoma | 105 | [10][11] | |
| 786-O | Renal Cell Carcinoma | 257 | [10][11] | |
| Caki-1 | Renal Cell Carcinoma | 200 | [10][11] | |
| General Range | Various Cancers | 100 - 250 | [6] | |
| Auristatin E | A549 | Lung Adenocarcinoma | 5.03 | [12] |
Note: The significantly lower cytotoxicity of free MMAF compared to free MMAE is largely due to its charged C-terminal phenylalanine, which impairs its ability to passively diffuse across cell membranes. When delivered intracellularly via an ADC, MMAF's cytotoxic potential is comparable to that of MMAE.
Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis
The inhibition of tubulin polymerization by auristatins triggers a cascade of cellular events, culminating in programmed cell death.
G2/M Cell Cycle Arrest
The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing cells with misaligned chromosomes from proceeding into anaphase.[1] Prolonged arrest at this checkpoint is a hallmark of treatment with microtubule-targeting agents.[1]
Induction of Apoptosis
If the cell cannot resolve the mitotic arrest, it is directed to undergo apoptosis. Auristatin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. Disruption of the microtubule network leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This releases the inhibition on pro-apoptotic proteins Bax and Bak, which then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Navigating the Labyrinth of Stability and Solubility: A Technical Guide to Vat-Cit-PAB-Monomethyl Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent, Monomethyl Dolastatin 10 (MMAE), when conjugated to a monoclonal antibody through a Vat-Cit-PAB linker system, represents a promising therapeutic strategy in oncology. However, the efficacy and safety of the resulting Antibody-Drug Conjugate (ADC) are intrinsically linked to the physicochemical properties of this drug-linker construct. This in-depth technical guide provides a comprehensive overview of the critical solubility and stability characteristics of Vat-Cit-PAB-Monomethyl Dolastatin 10, offering valuable insights for researchers and drug development professionals.
Executive Summary
This compound, a key component of several ADCs, exhibits high solubility in organic solvents such as DMSO and ethanol, but limited solubility in aqueous media. Its stability is a multi-faceted issue, primarily governed by the enzymatic cleavability of the valine-citrulline (Val-Cit) linker and the pH-dependent hydrolysis of the maleimide (B117702) group within the linker. Understanding these parameters is crucial for formulation development, predicting in vivo behavior, and ensuring the therapeutic efficacy and safety of the final ADC product.
Data Presentation: A Quantitative Overview
The following tables summarize the available quantitative data on the solubility and stability of this compound and its key components.
Table 1: Solubility of vc-MMAE and MMAE
| Compound | Solvent | Solubility |
| vc-MMAE | DMSO | Soluble |
| vc-MMAE | Ethanol | Soluble |
| vc-MMAE | Water | Poorly soluble |
| MMAE | DMSO | Up to 20 mM |
| MMAE | Ethanol | ~25 mg/mL |
| MMAE | Dimethylformamide | ~20 mg/mL |
| MMAE | PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Stability of vc-MMAE ADCs in Plasma
| Plasma Source | Stability Characteristic | Observation |
| Human | Linker Stability | Generally stable, with minimal premature cleavage of the Val-Cit linker. |
| Mouse | Linker Stability | Unstable due to the activity of carboxylesterase 1C, leading to premature drug release. |
| Rat | Linker Stability | More stable than in mouse plasma, but still susceptible to some enzymatic cleavage. |
Table 3: Factors Influencing the Stability of the Maleimide Linker
| Factor | Effect on Stability |
| pH | Hydrolysis of the succinimide (B58015) ring is accelerated at higher pH, leading to a more stable, ring-opened form that is resistant to retro-Michael reaction. |
| Temperature | Increased temperature can accelerate the rate of succinimide ring hydrolysis. |
| Adjacent Chemical Groups | The chemical environment around the maleimide can influence its hydrolysis rate. |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are essential for reproducible and reliable assessment of solubility and stability. Below are protocols for key experiments.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer over time.
Materials:
-
This compound (or close analog)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV/Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to each well.
-
Add PBS to each well to achieve a range of final compound concentrations.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with continuous shaking for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Alternatively, for a more quantitative "shake-flask" method, after incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Plasma Stability Assay using LC-MS
This assay evaluates the stability of the ADC, specifically the integrity of the linker, in a plasma matrix.
Materials:
-
Antibody-drug conjugate (ADC) with this compound
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Protein A or G magnetic beads
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma using protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using an elution buffer and immediately neutralize the eluate.
-
For analysis of the intact ADC, directly inject the eluate into the LC-MS system.
-
For analysis of the light and heavy chains, reduce the eluted ADC with DTT before LC-MS analysis.
-
Analyze the data to determine the drug-to-antibody ratio (DAR) and identify any fragments or degradation products over time.
Forced Degradation Study
This study is designed to identify potential degradation pathways of the ADC under stress conditions.
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the ADC in buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9) at an elevated temperature (e.g., 40-60°C).
-
Oxidation: Treat the ADC with an oxidizing agent (e.g., 0.03% hydrogen peroxide) at room temperature.
-
Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C, 60°C) for an extended period.
-
Photostability: Expose the ADC to light according to ICH Q1B guidelines.
Analysis:
Following exposure to each stress condition, analyze the samples using a combination of analytical techniques to identify and quantify degradation products. These techniques may include:
-
Size Exclusion Chromatography (SEC): To detect aggregation and fragmentation.
-
Ion-Exchange Chromatography (IEX): To assess changes in charge variants.
-
Hydrophobic Interaction Chromatography (HIC): To monitor changes in hydrophobicity and DAR.
-
LC-MS/MS: For identification of specific degradation products, such as cleaved linker-drug or modifications to the antibody.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and analysis of this compound.
Caption: Signaling pathway of ADC internalization and payload release.
Caption: Experimental workflow for a kinetic solubility assay.
Caption: Experimental workflow for a plasma stability assay.
Caption: Logical relationships of factors influencing ADC stability.
Methodological & Application
Application Notes and Protocols for the Conjugation of Val-Cit-PAB-Monomethyl Dolastatin 10 to Antibodies
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule cytotoxin. This application note provides a detailed protocol for the conjugation of Monomethyl Dolastatin 10 (MMAE), also known as Monomethyl Auristatin E, to a monoclonal antibody using a cleavable Valine-Citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker.
The drug-linker, Val-Cit-PAB-MMAE, is comprised of three key components:
-
Monomethyl Dolastatin 10 (MMAE): A potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][]
-
Val-Cit Linker: A dipeptide linker that is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][3] This ensures the targeted release of the cytotoxic payload within the cancer cell.[4]
-
PAB Spacer: A p-aminobenzylcarbamate self-immolative spacer that connects the linker to the drug.[5] Upon cleavage of the Val-Cit peptide, the PAB spacer facilitates the release of the active, unmodified MMAE.[6]
The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by the covalent attachment of a maleimide-activated Val-Cit-PAB-MMAE.[7][8] The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which must be purified and characterized.[9]
Experimental Protocols
This section details the step-by-step methodology for the preparation, conjugation, purification, and characterization of a Val-Cit-PAB-MMAE ADC.
Antibody Preparation and Partial Reduction
This protocol aims to reduce the interchain disulfide bonds of an IgG antibody to generate free sulfhydryl (thiol) groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add TCEP to the antibody solution to achieve a final molar excess of 2.0-2.5 equivalents. The precise amount should be optimized for each specific antibody to achieve the desired number of free thiols.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. This step partially reduces the disulfide bonds.
-
Allow the solution to cool to room temperature before proceeding to the conjugation step.
Drug-Linker Conjugation
This protocol describes the covalent attachment of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody solution from the previous step
-
Maleimide-activated Val-Cit-PAB-MMAE (vc-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of vc-MMAE in DMSO (e.g., 10 mM).
-
Add the vc-MMAE stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is typically used to drive the reaction to completion.[10]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[5][11] The maleimide (B117702) groups on the drug-linker will react with the free thiol groups on the antibody.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine or cysteine relative to the vc-MMAE and incubate for an additional 20 minutes. This step caps (B75204) any unreacted maleimide groups.
ADC Purification
Purification is critical to remove unconjugated drug-linker, solvents, and quenching agents.[12] Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly used methods.[]
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column or TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa)
Procedure (using SEC):
-
Equilibrate a Sephadex G-25 column with at least 3 column volumes of cold PBS (4°C).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with cold PBS. The ADC, being a large molecule, will elute first in the void volume.
-
Collect the fractions containing the purified ADC, which can be identified by monitoring UV absorbance at 280 nm.[14]
-
Pool the ADC-containing fractions.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically ~248 nm).[10]
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc) with their respective extinction coefficients.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[1]
Typical HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).[10]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10][11]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[11]
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. Species with higher DAR values are more hydrophobic and will elute later.[11]
-
Detection: UV at 280 nm.
Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC preparation.[14]
Typical SEC-HPLC Conditions:
-
Column: A SEC column suitable for monoclonal antibodies.
-
Mobile Phase: Isocratic elution with a buffer such as PBS.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas in the chromatogram.
Data Presentation
The following table summarizes the key quantitative parameters and expected outcomes for the conjugation protocol.
| Parameter | Typical Value/Range | Expected Outcome |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | - |
| TCEP Molar Excess | 2.0-2.5 equivalents | Generation of 4-8 reactive thiol groups per antibody |
| Incubation Time/Temp | 1-2 hours at 37°C | Partial and controlled reduction of interchain disulfides |
| Conjugation | ||
| Drug-Linker Molar Excess | 5-10 fold | High conjugation efficiency (>95%)[1] |
| Reaction Time/Temp | 1-4 hours at RT | Covalent linkage of vc-MMAE to antibody thiols |
| Characterization | ||
| Average DAR (UV-Vis/HIC) | 3.5 - 4.0 | An optimal balance of potency and stability[7][15] |
| Monomer Purity (SEC) | >95% | Low level of aggregation, ensuring product quality |
| Free Drug-Linker | <1% | Efficient removal of cytotoxic impurities |
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the potency of the purified ADC on antigen-positive (target) and antigen-negative (non-target) cancer cell lines.[10]
Materials:
-
Target and non-target cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Purified ADC, unconjugated antibody, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization buffer to dissolve the crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The results are used to calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Mandatory Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Mechanism of action of a vc-MMAE ADC.
References
- 1. cellmosaic.com [cellmosaic.com]
- 3. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Total Antibody Quantification for MMAE-Conjugated AntibodyâDrug Conjugates: Impact of Assay Format and Reagents - American Chemical Society - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 14. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) for Val-Cit-PAB Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) that utilize a Valine-Citrulline (Val-Cit) cleavable linker with a p-aminobenzyl (PAB) spacer. Accurate DAR determination is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[1][2][3]
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload. This document outlines the most common analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Introduction to Val-Cit-PAB ADCs and DAR
Antibody-drug conjugates are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2] The linker chemistry is crucial for the ADC's performance. The Val-Cit-PAB linker system is a well-established cleavable linker strategy. Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is cleaved by Cathepsin B within the lysosome.[4][5] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic drug.
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical parameter to monitor as it influences the ADC's therapeutic index. A low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and potential for aggregation due to increased hydrophobicity.[6][7]
Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of Val-Cit-PAB ADCs. The choice of method often depends on the conjugation strategy (e.g., cysteine vs. lysine (B10760008) conjugation), the desired level of detail, and the available instrumentation.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for DAR determination, particularly for cysteine-linked ADCs.[8][9][10] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[9] As the number of conjugated drug-linker moieties increases, the overall hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.
The resulting chromatogram shows a distribution of peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). The weighted average DAR is calculated from the relative peak areas of each species.[8][11]
Experimental Protocol: DAR Determination by HIC
Objective: To determine the average DAR and drug load distribution of a Val-Cit-PAB ADC using HIC.
Materials:
-
Val-Cit-PAB ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol)
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm and/or 252 nm (if the drug has a distinct absorbance)
-
Gradient:
-
0-5 min: 100% Mobile Phase A (isocratic)
-
5-35 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B
-
35-40 min: 100% Mobile Phase B (isocratic)
-
40-45 min: Re-equilibration with 100% Mobile Phase A
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of each species * Number of drugs for that species)) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis.[12][13] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[8] The different drug-loaded chains are then separated based on their hydrophobicity. This method provides information on the drug distribution on each chain.
Experimental Protocol: DAR Determination by RP-HPLC of Reduced ADC
Objective: To determine the average DAR by analyzing the drug distribution on the light and heavy chains of a reduced Val-Cit-PAB ADC.
Materials:
-
Val-Cit-PAB ADC sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Reduction:
-
To 50 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column Temperature: 75°C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm and 214 nm
-
Gradient:
-
0-5 min: 30% Mobile Phase B
-
5-35 min: Linear gradient from 30% to 60% Mobile Phase B
-
35-40 min: Gradient to 90% Mobile Phase B
-
40-45 min: Re-equilibration with 30% Mobile Phase B
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), drug-loaded light chain (LC-D), unconjugated heavy chain (HC), and drug-loaded heavy chain species (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the following formula, assuming an IgG1 antibody: DAR = (2 * Σ(Area_LC-D) / Σ(Area_LC + Area_LC-D)) + (2 * Σ(n * Area_HC-Dn) / Σ(Area_HC + Σ(Area_HC-Dn))) where 'n' is the number of drugs on the heavy chain for a given peak.
-
Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate and detailed characterization of ADCs, including the precise mass of different drug-loaded species.[3] It can be coupled with liquid chromatography (LC-MS) for separation prior to mass analysis. Both intact ADC analysis under native conditions and analysis of reduced and deglycosylated subunits can be performed.
Experimental Protocol: DAR Determination by LC-MS of Intact ADC
Objective: To determine the DAR and identify different drug-loaded species of an intact Val-Cit-PAB ADC using native size-exclusion chromatography (SEC) coupled with MS.
Materials:
-
Val-Cit-PAB ADC sample
-
SEC column suitable for native protein analysis
-
Mobile Phase: MS-compatible buffer (e.g., 100 mM Ammonium Acetate)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in the mobile phase.
-
Chromatographic Conditions (SEC):
-
Column Temperature: Ambient
-
Flow Rate: 0.2 mL/min
-
Isocratic elution with the MS-compatible buffer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) under native conditions (gentle source parameters).
-
Mass Range: m/z 2000-8000
-
Data Acquisition: Acquire data across the elution profile of the ADC.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the main ADC peak to obtain the zero-charge masses of the different species.
-
Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules.
-
Calculate the weighted average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Data Presentation
The quantitative data from each method should be summarized in clear and structured tables for easy comparison and tracking of ADC batches.
Table 1: Example HIC Data Summary
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 15.2 | 10.5 |
| DAR 2 | 18.9 | 35.2 |
| DAR 4 | 22.1 | 40.8 |
| DAR 6 | 25.4 | 12.1 |
| DAR 8 | 28.3 | 1.4 |
| Weighted Average DAR | 3.9 |
Table 2: Example RP-HPLC Data Summary (Reduced ADC)
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 12.5 | 45.1 |
| LC + 1 Drug | 15.8 | 54.9 |
| Heavy Chain (HC) | 20.3 | 20.7 |
| HC + 1 Drug | 23.1 | 48.5 |
| HC + 2 Drugs | 25.9 | 28.3 |
| HC + 3 Drugs | 28.2 | 2.5 |
| Calculated Average DAR | 4.1 |
Table 3: Example Intact MS Data Summary
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Ab + 0 Drugs | 148,050 | 8.2 |
| Ab + 1 Drug | 149,355 | 5.1 |
| Ab + 2 Drugs | 150,660 | 25.9 |
| Ab + 3 Drugs | 151,965 | 18.3 |
| Ab + 4 Drugs | 153,270 | 30.5 |
| Ab + 5 Drugs | 154,575 | 7.8 |
| Ab + 6 Drugs | 155,880 | 3.5 |
| Ab + 7 Drugs | 157,185 | 0.7 |
| Ab + 8 Drugs | 158,490 | 0.0 |
| Weighted Average DAR | 3.8 |
Visualizations
Val-Cit-PAB Linker Cleavage Pathway
References
- 1. adcreview.com [adcreview.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
Application Notes & Protocols: Experimental Design for In Vivo Studies with Val-Cit-PAB ADCs in Mice
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Valine-Citrulline (Val-Cit) dipeptide, connected to a p-aminobenzyloxycarbonyl (PABC) spacer, is a widely used cleavable linker system in ADCs, including the FDA-approved Adcetris®.[1][2] This linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted release mechanism aims to maximize efficacy while minimizing off-target toxicity.[4]
This document provides detailed application notes and protocols for designing and executing in vivo studies in mice to evaluate the efficacy and toxicity of Val-Cit-PAB-based ADCs.
Mechanism of Action of Val-Cit-PAB ADCs
The therapeutic action of a Val-Cit-PAB ADC follows a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit dipeptide bond.[6] This cleavage event triggers the self-immolative collapse of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can induce cell death.[6]
Critical Consideration: Linker Instability in Mouse Plasma
A significant challenge in preclinical mouse studies is the instability of the Val-Cit linker in mouse plasma.[1][2] Mouse carboxylesterase 1c (Ces1c) can prematurely cleave the linker, leading to off-target payload release in the circulation.[2][3][7] This can result in decreased efficacy, increased systemic toxicity, and a narrower therapeutic window, potentially leading to the misleading failure of a promising ADC candidate in preclinical testing.[2][8]
Mitigation Strategies:
-
Linker Modification: Incorporating a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma while maintaining sensitivity to Cathepsin B.[1][3]
-
Ces1c Knockout Mice: Utilizing Ces1c knockout mouse strains can provide a more accurate assessment of linker stability and ADC performance.[3]
-
Pharmacokinetic Analysis: Conduct thorough PK studies to measure both total antibody and intact ADC levels to quantify the extent of premature cleavage.[1]
Section 1: In Vivo Experimental Design
A well-designed in vivo study is critical for obtaining reliable and translatable data. Key considerations include the selection of an appropriate animal model, definition of study groups, and determination of the dosing regimen.[9]
Animal Models
The choice of tumor model is fundamental to the research question being addressed.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., Nude, SCID).[10] | Relatively inexpensive, rapid tumor growth, reproducible, good for initial efficacy screening. | Lacks tumor heterogeneity and a functional immune system. |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are implanted into immunodeficient mice.[10] | Preserves original tumor architecture, heterogeneity, and genetic profile; highly translational.[11] | Expensive, slower tumor growth, requires large animal cohorts. |
| Syngeneic Model | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10] | Intact immune system allows for the study of interactions between the ADC and immune cells. | Requires a murine antibody or a surrogate that cross-reacts with the mouse target. |
Study Groups and Controls
Proper control groups are essential for interpreting the results of the ADC treatment.
| Group | Purpose | Example |
| Vehicle Control | To assess tumor growth in the absence of any treatment. | Phosphate-Buffered Saline (PBS) or formulation buffer. |
| ADC Treatment | To evaluate the anti-tumor efficacy of the test article. | Test ADC at various dose levels (e.g., 1, 3, 10 mg/kg). |
| Isotype Control ADC | To demonstrate target-specific activity. An ADC with the same linker-payload but an antibody that does not bind the target antigen. | Non-binding IgG-vc-PAB-Payload. |
| Naked Antibody Control | To differentiate the ADC's effect from the antibody's own potential anti-tumor activity. | The same monoclonal antibody without the conjugated payload. |
| Free Payload Control | To assess the toxicity of the payload alone (often not feasible due to extreme toxicity). | Not always included, but can inform on the therapeutic index. |
Dosing and Administration
The dose, schedule, and route of administration should be carefully selected based on in vitro potency, prior studies, and the ADC's pharmacokinetic properties.[12]
-
Route of Administration: Intravenous (i.v.) injection is common for uniform distribution, while intraperitoneal (i.p.) injection is often used for convenience.[13]
-
Dose Levels: A dose-response study with multiple cohorts (e.g., low, medium, high dose) is recommended to identify the Maximum Tolerated Dose (MTD) and the optimal therapeutic dose.[14]
-
Dosing Schedule: Can range from a single dose to multiple doses administered weekly (QW), twice weekly (BIW), or every 3-4 days.[12][13]
Section 2: Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy and toxicity studies of Val-Cit-PAB ADCs in mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol: Tumor Xenograft Model Establishment
-
Cell Culture: Culture the selected human cancer cell line (e.g., A549 for lung cancer) under sterile conditions as recommended by the supplier.[15]
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in PBS or serum-free media at a concentration of 5-10 x 10⁷ cells/mL. For some models, a 1:1 mixture with Matrigel may improve tumor take rate.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10⁶ cells) into the right flank of each immunodeficient mouse (e.g., female BALB/c nude, 6-8 weeks old).[9]
-
Tumor Growth Monitoring: Begin caliper measurements 3-4 days post-implantation. Measure the longest diameter (a) and the shortest diameter (b). Calculate tumor volume using the formula: V = (a x b²)/2.[15]
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=5-10 mice per group) to ensure a similar average tumor volume across all groups.[15]
Protocol: ADC Efficacy Study
-
ADC Preparation: Reconstitute and dilute the ADC and control articles in a sterile vehicle (e.g., PBS) to the final concentration for injection on the day of dosing.
-
Administration: Administer the prepared articles to the mice according to the predetermined dose and schedule (e.g., 3 mg/kg, single i.v. injection).[1] The injection volume is typically 100 µL or calculated based on body weight (e.g., 10 mL/kg).
-
Monitoring:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.[1]
-
Body Weight: Weigh each mouse on the same schedule as tumor measurements. Significant body weight loss (>15-20%) is a key indicator of toxicity.[1]
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or fur texture.
-
-
Endpoints: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when individual animals meet humane endpoint criteria (e.g., >20% weight loss, tumor ulceration, signs of severe distress).[1]
-
Data Collection: At the endpoint, euthanize mice and collect terminal tumor weights and images.
Protocol: Toxicity Assessment
Toxicity studies can be run concurrently with efficacy studies or as separate, dedicated studies, often at higher doses.
-
Clinical Observations: Perform daily detailed clinical observations using a scoring sheet to record any adverse effects.
-
Blood Collection: At termination (and potentially at interim time points), collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Hematology: Transfer blood to EDTA-coated tubes for a complete blood count (CBC) to assess parameters like neutrophils, platelets, and red blood cells.[16]
-
Clinical Chemistry: Transfer blood to serum separator tubes to analyze liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant markers.[16]
-
-
Necropsy and Histopathology:
-
Perform a full gross necropsy, examining all major organs.
-
Collect key organs (e.g., liver, spleen, bone marrow, kidneys, and peripheral nerves for MMAE payloads) and fix them in 10% neutral buffered formalin for histopathological analysis.[4]
-
Section 3: Data Presentation
Clear and structured presentation of quantitative data is essential for interpretation and comparison across study groups.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group (Dose) | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) | % TGI (Day 16) |
| Vehicle Control | 155 ± 15 | 280 ± 25 | 550 ± 45 | 980 ± 80 | 1650 ± 120 | N/A |
| Naked mAb (10 mg/kg) | 152 ± 14 | 250 ± 22 | 480 ± 40 | 850 ± 75 | 1400 ± 110 | 15.2% |
| Isotype ADC (3 mg/kg) | 158 ± 16 | 275 ± 28 | 530 ± 50 | 950 ± 85 | 1580 ± 130 | 4.2% |
| Test ADC (1 mg/kg) | 153 ± 15 | 200 ± 18 | 310 ± 30 | 500 ± 48 | 750 ± 65 | 54.5% |
| Test ADC (3 mg/kg) | 156 ± 14 | 160 ± 15 | 145 ± 18 | 130 ± 20 | 115 ± 25 | 93.0% |
| Data are presented as Mean Tumor Volume ± SEM. |
Table 2: Body Weight Monitoring
| Treatment Group (Dose) | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) | Day 16 (g) | Max Weight Loss (%) |
| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 21.0 ± 0.5 | 21.5 ± 0.7 | 22.0 ± 0.6 | 0% (Gain) |
| Naked mAb (10 mg/kg) | 20.3 ± 0.4 | 20.6 ± 0.5 | 21.1 ± 0.6 | 21.6 ± 0.5 | 22.1 ± 0.7 | 0% (Gain) |
| Isotype ADC (3 mg/kg) | 20.2 ± 0.5 | 20.4 ± 0.6 | 20.8 ± 0.7 | 21.3 ± 0.6 | 21.9 ± 0.8 | 0% (Gain) |
| Test ADC (1 mg/kg) | 20.4 ± 0.6 | 20.1 ± 0.5 | 20.0 ± 0.6 | 20.2 ± 0.5 | 20.5 ± 0.6 | -1.9% |
| Test ADC (3 mg/kg) | 20.1 ± 0.5 | 19.5 ± 0.4 | 19.0 ± 0.5 | 18.8 ± 0.6 | 19.2 ± 0.5 | -6.5% |
| Data are presented as Mean Body Weight ± SEM. |
Table 3: Example Hematology Panel (Day 16)
| Parameter | Vehicle Control | Test ADC (1 mg/kg) | Test ADC (3 mg/kg) | Normal Range |
| White Blood Cells (K/µL) | 5.5 ± 1.1 | 4.8 ± 0.9 | 2.1 ± 0.5 | 2.0 - 12.0 |
| Neutrophils (K/µL) | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.1 | 0.5 - 4.0 |
| Platelets (K/µL) | 950 ± 80 | 890 ± 75 | 650 ± 60* | 500 - 1500 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.8 ± 0.7 | 12.5 ± 0.9 | 12.0 - 16.0 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. |
digraph "Decision_Tree" { graph [fontname="Arial", size="10,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A[label="In Vivo Study Conducted.\nEvaluate Efficacy (TGI)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="High Efficacy Observed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Low / No Efficacy", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Acceptable Toxicity Profile?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="High Toxicity\n(e.g., >15% weight loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Promising Candidate.\nProceed to further studies.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Investigate Cause:\n- Low target expression?\n- Poor internalization?\n- Insufficient dose?", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Investigate Cause:\n- Is toxicity on-target or off-target?\n- Check PK for premature payload release.\n- Consider linker instability (Ces1c).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I[label="Consider Dose Reduction or\nLinker Re-engineering (e.g., EVCit)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> D [label="Yes"]; B -> C [label="No"]; C -> G; D -> F [label="Yes"]; D -> E [label="No"]; E -> H; H -> I; }
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Modulation of drug-linker design to enhance in vivo potency of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ichor.bio [ichor.bio]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Vat-Cit-PAB-Monomethyl Dolastatin 10 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, delivered via a chemical linker. The ADC comprised of a mAb linked to Monomethyl Dolastatin 10 (MMAE), a potent anti-tubulin agent, through a Vat-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker, is a widely studied platform. The Vat-Cit-PAB linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsin B, upon internalization into target cancer cells, releasing the MMAE payload.
The conjugation process of Vat-Cit-PAB-MMAE to a mAb results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, free drug-linker, and aggregated forms of the ADC. Therefore, robust and efficient purification methods are critical to obtain a homogenous and well-characterized ADC product with optimal safety and efficacy. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and characterization of ADCs. This document provides detailed application notes and protocols for the primary HPLC-based methods used in the purification of Vat-Cit-PAB-MMAE ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC).
Principles of HPLC Purification for ADCs
The purification of Vat-Cit-PAB-MMAE ADCs leverages the physicochemical differences between the desired product and process-related impurities.
-
Hydrophobic Interaction Chromatography (HIC) is the primary method for separating ADC species with different DARs. The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody. HIC separates molecules based on these differences in hydrophobicity. A high salt concentration mobile phase promotes the binding of the ADC to a hydrophobic stationary phase. A decreasing salt gradient is then used to elute the different DAR species, with the unconjugated antibody (DAR 0) eluting first, followed by ADCs with increasing DARs.[1][2][3]
-
Size Exclusion Chromatography (SEC) is employed to separate molecules based on their hydrodynamic radius. This technique is highly effective for removing high-molecular-weight species, such as aggregates, and low-molecular-weight impurities, like unconjugated drug-linker, from the ADC preparation.[2][4][5][6] SEC is typically performed under non-denaturing, isocratic conditions.[2][4]
-
Reversed-Phase HPLC (RP-HPLC) is a powerful analytical technique for assessing the purity and determining the average DAR of ADCs, often under denaturing conditions.[2] For cysteine-linked ADCs, the interchain disulfide bonds are typically reduced, and the resulting light and heavy chains are separated based on their hydrophobicity.[2][7] While primarily an analytical tool, preparative RP-HPLC can be used for smaller-scale purifications.
Experimental Workflow for ADC Purification
The purification of Vat-Cit-PAB-MMAE ADCs typically involves a multi-step chromatographic process to ensure the removal of various impurities and the isolation of the desired ADC species. A general workflow is outlined below.
Caption: General workflow for the purification of Vat-Cit-PAB-MMAE ADCs.
Quantitative Data Summary
The following tables summarize typical performance parameters for each HPLC purification method. Note that actual results will vary depending on the specific antibody, conjugation conditions, and HPLC system.
Table 1: Hydrophobic Interaction Chromatography (HIC) Performance
| Parameter | Typical Value | Reference |
| Recovery of Target DAR Species | >60% | [8] |
| Purity of Isolated DAR Species | >95% | [8][9] |
| Aggregate Content Post-HIC | < 5% | [8] |
Table 2: Size Exclusion Chromatography (SEC) Performance
| Parameter | Typical Value | Reference |
| Monomer Purity | >98% | [4][5] |
| Aggregate Removal | >95% | [5] |
| Recovery | 82% - 107% | [4] |
Detailed Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol describes a general method for the preparative separation of ADC species with different drug-to-antibody ratios.
Materials:
-
HPLC System: Preparative HPLC system with a binary pump, UV detector, and fraction collector.
-
Column: A HIC column suitable for preparative scale, e.g., ToyoPearl Phenyl-650S or similar.[8]
-
Mobile Phase A: 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0.[8]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.[8]
-
Sample: Crude Vat-Cit-PAB-MMAE ADC mixture.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 3 column volumes (CVs) of Mobile Phase A at a flow rate appropriate for the column dimensions.[8]
-
Sample Preparation: Dilute the crude ADC sample 1:1 with Mobile Phase A to ensure binding to the column.[8]
-
Injection: Load the prepared sample onto the equilibrated column.
-
Elution: Apply a linear or step gradient from Mobile Phase A to Mobile Phase B to elute the bound species. A typical gradient might be from 0% to 100% Mobile Phase B over 10-20 CVs.
-
Detection and Fractionation: Monitor the elution profile at 280 nm and collect fractions corresponding to the different peaks (DAR 0, DAR 2, DAR 4, etc.).
-
Column Cleaning and Storage: After the run, wash the column with Mobile Phase B, followed by a cleaning-in-place (CIP) solution (e.g., 0.5 M NaOH), and store in an appropriate buffer (e.g., 20% ethanol).[2]
Caption: Step-by-step workflow for HIC purification of ADCs.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
This protocol is designed for the removal of high-molecular-weight aggregates and low-molecular-weight impurities.
Materials:
-
HPLC System: Analytical or preparative HPLC system with a UV detector.
-
Column: An SEC column with an appropriate molecular weight range for antibodies, e.g., TSKgel G3000SWxl or Agilent AdvanceBio SEC.[5][10]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a similar physiological buffer.[2]
-
Sample: HIC-purified ADC fraction or crude ADC mixture.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved (at least 2 CVs).[10]
-
Sample Preparation: If necessary, concentrate or dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The separation occurs based on size, with aggregates eluting first, followed by the monomeric ADC, and then low-molecular-weight species.
-
Detection and Fractionation: Monitor the elution at 280 nm and collect the fraction corresponding to the monomeric ADC peak.
-
Column Cleaning and Storage: Wash the column with water and store in an appropriate buffer as recommended by the manufacturer.
Caption: Step-by-step workflow for SEC purification of ADCs.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Analysis
This protocol is an analytical method for assessing the purity and average DAR of a cysteine-linked Vat-Cit-PAB-MMAE ADC after reduction.
Materials:
-
HPLC System: Analytical HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein analysis, e.g., a C4 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Sample: Purified ADC.
Procedure:
-
Sample Reduction:
-
To a solution of the ADC (e.g., 1 mg/mL), add a reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Column Equilibration: Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%) until a stable baseline is achieved.
-
Injection: Inject the reduced ADC sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains. A typical gradient might be from 30% to 50% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Monitor the chromatogram at 280 nm.
-
Identify and integrate the peaks corresponding to the unconjugated light chain, conjugated light chain, unconjugated heavy chain, and conjugated heavy chain species.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugated drugs per chain.[2]
-
Logical Relationship of HPLC Methods
The different HPLC methods are often used in an orthogonal manner to address different purification challenges. HIC is the workhorse for separating by hydrophobicity (DAR), while SEC is essential for ensuring the correct size and removing aggregates. RP-HPLC provides a high-resolution analytical view of the ADC's components.
Caption: Logical relationship between different HPLC methods for ADC purification.
Conclusion
The purification of Vat-Cit-PAB-Monomethyl Dolastatin 10 ADCs is a critical process that relies on a combination of HPLC techniques. Hydrophobic Interaction Chromatography is essential for the separation of different DAR species, while Size Exclusion Chromatography is crucial for the removal of aggregates and other impurities. Reversed-Phase HPLC serves as a powerful analytical tool for characterization. The successful implementation of these methods, as outlined in the provided protocols, is fundamental to obtaining a homogenous, pure, and well-characterized ADC product suitable for therapeutic applications. Careful optimization of each step is necessary to maximize recovery and purity, ensuring the final product meets the required quality attributes.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Applications of Auristatin-Based ADCs in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Auristatins, a class of synthetic analogs of the natural product dolastatin 10, are highly potent microtubule-inhibiting agents frequently utilized as payloads in ADCs. Their mechanism of action involves binding to tubulin, leading to a disruption of the microtubule network, which is crucial for cell division. This ultimately results in G2/M phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4]
This document provides a comprehensive overview of the preclinical applications of auristatin-based ADCs across various cancer models. It includes a summary of efficacy and toxicity data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Efficacy and Toxicity of Auristatin-Based ADCs
The following tables summarize the quantitative data from preclinical studies of various auristatin-based ADCs in different cancer models. These tables are designed for easy comparison of the efficacy and safety profiles of these promising therapeutic agents.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Hertuzumab-vcMMAE | HER2 | NCI-N87 (Gastric) | 95.3 | [5] |
| Trastuzumab-DM1 (for comparison) | HER2 | NCI-N87 (Gastric) | 568.2 | [5] |
| 9MW2821 | Nectin-4 | MDA-MB-468 (Breast) | Not Specified | [6][7] |
| Enfortumab vedotin (EV) | Nectin-4 | MDA-MB-468 (Breast) | Not Specified | [6][7] |
| XMT-1522 | HER2 | BT-474 (Breast) | Sub-nanomolar | [8] |
| Trastuzumab-DM1 (T-DM1) | HER2 | BT-474 (Breast) | ~100x less potent than XMT-1522 | [8] |
Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models
| ADC | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Hertuzumab-vcMMAE | NCI-N87 Gastric Cancer Xenograft | Single dose of 5 or 10 mg/kg | Sustained tumor inhibition | [5] |
| 9MW2821 | MDA-MB-468 Breast Cancer CDX | Single dose of 1, 3, or 10 mg/kg | Significant TGI | [9] |
| 9MW2821 | NCI-H322M Lung Cancer CDX | Single dose of 1, 3, or 10 mg/kg | Significant TGI | [9] |
| 9MW2821 | HT1376 Bladder Cancer CDX | Single dose of 1, 3, or 10 mg/kg | Significant TGI | [9] |
| Enfortumab vedotin (EV) | Multiple Xenograft Models | Not Specified | Significant tumor growth inhibition | [10] |
| BAY 1129980 | NSCLC PDX Models | Not Specified | Target-dependent antitumor efficacy | [11] |
| XMT-1522 | BT-474 Breast Cancer Xenograft | Single dose of 2 or 5 mg/kg | Durable complete tumor regression | [8] |
| XMT-1522 | HER2-positive PDX Model | Single dose of 1 mg/kg | Durable complete tumor regression | [8] |
| XMT-1522 | HER2 1+ PDX Model | Single dose of 3 mg/kg | Partial tumor regression | [8] |
| Rituximab-MMAE | Non-Hodgkin Lymphoma Xenograft | Not Specified | Potent therapeutic efficacy | [12] |
Table 3: Preclinical Toxicity of Auristatin-Based ADCs
| ADC | Animal Model | Highest Non-Severely Toxic Dose (HNSTD) / Maximum Tolerated Dose (MTD) | Observed Toxicities | Reference |
| 9MW2821 | Cynomolgus Monkey | 6 mg/kg (HNSTD) | Mild, reversible on-target epithelial toxicities (skin redness, dandruff) | [6][7] |
| Vedotin ADCs (general) | Rat | 5 to 10 mg/kg (HNSTD) | Hematotoxicity, Skin toxicity | [13] |
| Vedotin ADCs (general) | Cynomolgus Monkey | 3 to 6 mg/kg (HNSTD) | Hematotoxicity, Skin toxicity | [13] |
| mil40-15 (Cys-linker-MMAE) | CD-1 Mice | 160 mg/kg (MTD) | No significant weight changes or hematologic toxicity at therapeutic doses | [14] |
| Brentuximab vedotin | Human (Phase 1) | 1.8 mg/kg | Neutropenia, peripheral neuropathy, thrombocytopenia | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of auristatin-based ADCs are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., NCI-N87, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Auristatin-based ADC
-
Control antibody (unconjugated)
-
Free auristatin payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[18] c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control. c. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[18][19]
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[17] b. Incubate for 2-4 hours at 37°C, 5% CO2.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] c. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an auristatin-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[20]
-
Cancer cell line for implantation (e.g., NCI-N87, MDA-MB-468)
-
Matrigel (optional, to aid tumor engraftment)[20]
-
Auristatin-based ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Tumor Cell Implantation: a. Prepare a suspension of cancer cells in sterile PBS or medium, with or without Matrigel. b. Anesthetize the mice. c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[21][22]
-
Tumor Growth Monitoring and Group Randomization: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).[9] c. Randomize the mice into treatment and control groups with similar average tumor volumes.[20]
-
ADC Administration: a. Administer the ADC and vehicle control to the respective groups via the appropriate route (typically intravenous injection). The dosing regimen (e.g., single dose or multiple doses) will be study-specific.[9]
-
Efficacy Evaluation: a. Measure tumor volumes and body weights of the mice two to three times per week. b. Monitor the general health of the animals for any signs of toxicity. c. The study is typically terminated when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.[20]
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 3: Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of an auristatin-based ADC in preclinical models.
Materials:
-
Rodents (e.g., mice, rats) or non-human primates
-
Auristatin-based ADC
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instruments (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
ADC Administration: a. Administer a single dose of the ADC to the animals via intravenous injection.
-
Sample Collection: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours) post-dose. b. Process the blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis: a. Quantify the concentrations of the total antibody, conjugated ADC, and unconjugated payload in the plasma/serum samples using validated bioanalytical methods.[23]
- ELISA: Often used to measure total antibody and conjugated ADC concentrations.
- LC-MS/MS: Used to measure the concentration of the free auristatin payload.
-
Data Analysis: a. Use pharmacokinetic software to calculate key PK parameters such as:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
Visualizations
Signaling Pathway of Auristatin-Based ADCs
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E-based Antibody-Drug Conjugate for Treatment of Nectin-4-expressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. blog.td2inc.com [blog.td2inc.com]
Application Note: Assessing Antibody-Drug Conjugate (ADC) Binding to Target Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[1] The efficacy of an ADC is highly dependent on its ability to bind to a specific target antigen on the surface of cancer cells.[2] This binding event is the critical first step that leads to internalization, payload release, and ultimately, cell death.[3] Therefore, accurately quantifying the binding characteristics of an ADC to its target cells is a fundamental step in the preclinical development and optimization of these complex biotherapeutics.[1]
Flow cytometry is a powerful and versatile technique for characterizing and measuring the binding of ADCs to their target cells.[2][4] It allows for the rapid, quantitative, and single-cell level analysis of ADC binding, providing crucial data on affinity, specificity, and the number of binding sites. This application note provides a detailed protocol for assessing ADC binding to target cells using flow cytometry.
Principle of the Assay
The assay quantifies the binding of an ADC to its target antigen on the cell surface. This is achieved by incubating target cells with the ADC. The detection of the bound ADC is typically accomplished in one of two ways:
-
Direct Detection: If the ADC is conjugated to a fluorophore, its binding can be directly measured by the fluorescence intensity of the cells.
-
Indirect Detection: If the ADC is not fluorescently labeled, a secondary antibody conjugated to a fluorophore that specifically recognizes the primary antibody of the ADC is used for detection.[2][5]
The fluorescence intensity of the stained cells, measured by a flow cytometer, is proportional to the amount of ADC bound to the cell surface. By analyzing the median fluorescence intensity (MFI), researchers can determine the binding affinity (Kd) and assess the specificity of the ADC.[1]
Materials and Reagents
Equipment:
-
Flow cytometer with appropriate lasers and filters for the chosen fluorophores.[1]
-
Laminar flow hood
-
Cell culture incubator
-
Centrifuge
-
Pipettes and tips
-
96-well round-bottom plates or FACS tubes
Reagents:
-
Target cells (expressing the antigen of interest)
-
Control cells (negative for the antigen of interest)
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated (naked) antibody (as a control)
-
Isotype control antibody (matched to the ADC's antibody)
-
Fluorescently labeled secondary antibody (if using indirect detection)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Cell dissociation reagent (for adherent cells)
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
(Optional) Fc receptor blocking solution.[6]
-
(Optional) Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS).[1]
Experimental Protocols
Cell Preparation
-
Culture target and control cells to mid-log phase, ensuring high viability (>95%).
-
For adherent cells, harvest using a gentle, non-enzymatic cell dissociation reagent to avoid damaging cell surface antigens. For suspension cells, proceed to the next step.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the pellet.[7]
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in cold staining buffer.[1]
-
Aliquot 100 µL of the cell suspension (containing 1-2 x 10^5 cells) into each well of a 96-well plate or FACS tube.
ADC Binding Protocol (Indirect Detection)
-
(Optional) If target cells are known to express Fc receptors, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific binding.[6][8]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and isotype control in cold staining buffer. A typical concentration range to start with is 0.01 to 100 µg/mL.
-
Add the diluted antibodies to the appropriate wells containing the cells.
-
Incubate the plate/tubes on ice or at 4°C for 30-60 minutes, protected from light.[7]
-
Wash the cells twice with 200 µL of cold staining buffer per well to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Prepare the fluorescently labeled secondary antibody at its optimal dilution in cold staining buffer.
-
Resuspend the cell pellets in the secondary antibody solution.
-
Incubate on ice or at 4°C for 30 minutes, protected from light.[7]
-
Wash the cells twice with cold staining buffer as described in step 5.
-
Resuspend the final cell pellet in 200-400 µL of cold staining buffer.[8]
-
If not analyzing immediately, cells can be fixed with 1-4% paraformaldehyde.[9]
-
Add a viability dye just before analysis if the cells are not fixed.
-
Proceed to data acquisition on the flow cytometer.
Data Presentation
Quantitative data from the ADC binding assay should be summarized in a clear and structured format.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1-2 x 10^6 cells/mL | Ensures a sufficient number of events for analysis. |
| ADC/Antibody Concentration | 0.01 - 100 µg/mL (titration required) | Optimal concentration depends on the antibody's affinity and antigen density. |
| Secondary Antibody Dilution | Titrate for optimal signal-to-noise | Refer to the manufacturer's datasheet for starting recommendations. |
| Incubation Time (Primary) | 30 - 60 minutes at 4°C | Longer times may be needed for low-affinity antibodies.[7] |
| Incubation Time (Secondary) | 30 minutes at 4°C | Standard for most secondary antibodies.[7] |
| Viability Dye | Per manufacturer's protocol | Crucial for excluding dead cells which can bind antibodies non-specifically.[9] |
Table 2: Example Data for ADC Binding Affinity
| ADC Concentration (nM) | Median Fluorescence Intensity (MFI) | % Positive Cells |
| 0.01 | 150 | 5% |
| 0.1 | 500 | 25% |
| 1 | 2500 | 80% |
| 10 | 8000 | 98% |
| 100 | 10000 | 99% |
Data Analysis
-
Gating Strategy:
-
First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Next, create a gate for single cells to exclude doublets.
-
Finally, gate on the live cell population using the viability dye signal.[1]
-
-
Quantification:
-
For each sample, determine the Median Fluorescence Intensity (MFI) of the live, single-cell population.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained samples to correct for non-specific binding.[1]
-
-
Binding Affinity (Kd) Determination:
-
Plot the background-subtracted MFI against the corresponding ADC concentration.
-
Fit the data using a non-linear regression model (e.g., one-site specific binding) in a suitable software like GraphPad Prism to calculate the apparent dissociation constant (Kd).[1]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ADC binding assessment using flow cytometry.
Principle of Indirect ADC Binding Detection
Caption: Indirect detection of ADC binding to a target cell antigen.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 8. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
Application Notes and Protocols for Lysosomal Release Assays of Val-Cit-PAB Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker, often used in conjunction with a p-aminobenzyl carbamate (B1207046) (PAB) spacer, is a well-established and clinically validated cleavable linker system for antibody-drug conjugates (ADCs).[1][2][3][4] Its success lies in its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, primarily Cathepsin B, which are often upregulated in tumor cells.[1][] This targeted release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicities.[][6] This document provides detailed application notes and protocols for performing lysosomal release assays to characterize ADCs featuring the Val-Cit-PAB linker.
Mechanism of Action
The Val-Cit-PAB linker's mechanism relies on a sequence of events initiated upon ADC internalization by target cells:
-
Receptor-Mediated Endocytosis : The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[7][8]
-
Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases.[8][9]
-
Enzymatic Cleavage : Within the lysosome, Cathepsin B and other cysteine proteases like Cathepsin L, S, and F recognize and cleave the amide bond between the citrulline and the PAB spacer.[1][7][10]
-
Self-Immolation and Payload Release : The cleavage of the Cit-PAB bond triggers a spontaneous 1,6-elimination reaction of the PAB spacer.[1][7] This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[7]
Key Considerations
-
Plasma Stability : While generally stable in human plasma, the Val-Cit linker can exhibit instability in mouse plasma due to the presence of carboxylesterase 1C (Ces1C), which can lead to premature payload release and impact preclinical evaluation.[1][6][10][11][12] Modifications to the linker, such as adding a hydrophilic group at the P3 position (e.g., Glu-Val-Cit), can enhance stability in mouse plasma.[12][13]
-
Hydrophobicity : The Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can increase the hydrophobicity of the ADC, potentially leading to aggregation at higher drug-to-antibody ratios (DARs).[11][13][14]
-
Bystander Effect : The released payload, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Data Presentation
Table 1: Comparative Stability and Potency of Dipeptide Linkers
| Linker Type | Payload | Target | In Vitro Potency (IC50) | Plasma Half-life (t1/2) | Notes |
| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 nM[6] | > 230 days (human plasma)[6] | Highly stable in human plasma, but can be less stable in mouse plasma.[6] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[6] | - | Comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[6] |
| Phenylalanine-Lysine (Phe-Lys) | Doxorubicin | - | - | 30 days (human plasma) | - |
| Glu-Val-Cit (EVCit) | MMAE | - | - | Significantly increased in mouse plasma compared to Val-Cit[13] | Designed to reduce susceptibility to Ces1C cleavage in rodents.[13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse, rat) to assess the potential for premature payload release.[13][15]
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for analysis
-
Acetonitrile for protein precipitation[15]
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species in separate tubes.[13][15]
-
At specified time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each sample.[13][15]
-
Immediately stop the reaction by precipitating plasma proteins with acetonitrile.[15]
-
Centrifuge to pellet the precipitated proteins.[15]
-
Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[15]
Data Analysis:
-
Quantify the amount of released payload at each time point.[15]
-
Express the amount of released payload as a percentage of the total conjugated payload at time zero.[15]
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.[6]
Protocol 2: Lysosomal Release Assay (Enzymatic Cleavage)
Objective: To determine the rate and extent of payload release from an ADC with a cleavable linker in the presence of lysosomal enzymes.[15]
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions or purified Cathepsin B
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[13]
-
Incubator at 37°C
-
LC-MS/MS or RP-HPLC system for analysis
-
Protease inhibitor or quenching solution
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration ~10 µM) in the pre-warmed assay buffer.[13]
-
Initiate the cleavage reaction by adding the lysosomal fraction or activated Cathepsin B solution (e.g., final concentration ~20 nM) to the ADC mixture.[7][13] For a negative control, a Cathepsin B inhibitor can be added to a separate reaction.[13]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Stop the reaction by adding a protease inhibitor or by denaturing the enzyme.[15]
-
Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.[15]
Data Analysis:
-
Determine the concentration of the released payload at each time point.
-
Calculate the rate and extent of payload release.[15]
Visualizations
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [agris.fao.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vat-Cit-PAB-Monomethyl Dolastatin 10 Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conjugation efficiency of Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-PAB-MMAE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of vc-PAB-MMAE to antibodies, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Q: My final product shows a low Drug-to-Antibody Ratio (DAR) or no conjugation at all. What are the potential causes and how can I troubleshoot this?
A: Low conjugation efficiency is a common challenge that can be attributed to several factors throughout the experimental workflow. Below is a breakdown of possible causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Inefficient Antibody Reduction | Verify the activity of your reducing agent (TCEP or DTT). Prepare fresh solutions, as their effectiveness can diminish over time. Optimize the molar excess of the reducing agent, reaction temperature, and incubation time.[1][2] For IgG1 antibodies, DTT concentrations of approximately 1.5, 3.5, 7, and 20 mM at 37°C for 30 minutes can be a starting point to achieve DARs of 2, 4, 6, and 8, respectively.[1] TCEP is effective over a broader pH range (1.5-9.0) and is more resistant to air oxidation than DTT.[3][4] |
| Hydrolysis of the Maleimide (B117702) Group | The maleimide group on vc-PAB-MMAE is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[5][6] Ensure the pH of your conjugation buffer is strictly maintained between 6.5 and 7.5.[5][6] Prepare aqueous solutions of maleimide-containing products immediately before use and avoid storing them in aqueous buffers.[5] For storage, use dry, water-miscible solvents like DMSO or DMF.[5][6] |
| Suboptimal Reaction Conditions | The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is 6.5-7.5 to ensure chemoselectivity for thiols over amines.[5][6][7] Above pH 7.5, competitive reaction with amines (e.g., lysine (B10760008) residues) can occur.[5] Ensure your buffers are free of primary and secondary amines and thiols.[5] |
| Degraded vc-PAB-MMAE | Ensure the vc-PAB-MMAE is stored under the recommended conditions (typically at low temperatures and protected from moisture) to prevent degradation. |
| Presence of Trisulfide Bonds in Antibody | Different batches of monoclonal antibodies can have varying levels of trisulfide bonds, which can interfere with the reduction process and lead to inconsistent results. Consider pre-screening antibody batches for trisulfide content. |
Issue 2: Antibody/ADC Aggregation
Q: I am observing significant precipitation or aggregation of my antibody-drug conjugate (ADC) during or after the conjugation reaction. What steps can I take to mitigate this?
A: Aggregation is a critical issue in ADC development, often driven by the increased hydrophobicity of the ADC following conjugation of the drug-linker.
| Potential Cause | Recommended Solutions |
| Hydrophobicity of the Drug-Linker | The hydrophobic nature of MMAE can lead to aggregation, especially at higher DARs.[8] Consider optimizing for a lower, more homogeneous DAR (e.g., around 4), which often provides a good balance between efficacy and biophysical properties.[8][9] |
| High ADC Concentration | High concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation.[8] Consider performing the conjugation reaction at a lower antibody concentration. |
| Inappropriate Buffer Conditions | The buffer composition can significantly impact ADC stability. Screen different buffer systems and excipients to find conditions that enhance solubility and stability. |
| Physical Stress | Avoid vigorous vortexing or shaking of the ADC solution. Gentle mixing is recommended to prevent denaturation and aggregation. |
| Inefficient Purification | Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to effectively remove aggregates from the final product.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation of vc-PAB-MMAE to a reduced antibody?
A1: The optimal pH for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[5][6] This pH range ensures high chemoselectivity for the reaction between the maleimide group of the vc-PAB-MMAE and the thiol groups of the reduced antibody, minimizing side reactions with amine groups (e.g., on lysine residues).[5]
Q2: Should I use TCEP or DTT for antibody reduction?
A2: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents for antibody disulfide bonds.[1] However, TCEP offers several advantages over DTT. TCEP is more stable, odorless, and effective over a wider and lower pH range (1.5-9.0).[2][3][4] Crucially, TCEP is a non-thiol-containing reducing agent and generally does not need to be removed before the addition of the maleimide-containing drug-linker.[3][10] DTT, being a thiol-containing molecule, can compete with the antibody's thiols for reaction with the maleimide and its reducing power is limited to pH values above 7.[4][10]
Comparison of TCEP and DTT
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Effective pH Range | 1.5 - 9.0[3][4] | > 7.0[4] |
| Stability | More stable, resistant to air oxidation[2][3] | Less stable, sensitive to oxidation[4] |
| Odor | Odorless[2] | Strong, unpleasant odor |
| Need for Removal | Generally not required before maleimide conjugation[3][10] | Must be removed before maleimide conjugation |
| Chemical Nature | Thiol-free phosphine-based reductant[3] | Thiol-containing reductant[10] |
Q3: How can I control the Drug-to-Antibody Ratio (DAR)?
A3: The DAR is a critical quality attribute of an ADC that can be controlled by modulating the extent of antibody disulfide bond reduction. The primary factors influencing the number of generated free thiols are:
-
Molar excess of the reducing agent: Increasing the molar ratio of the reducing agent (TCEP or DTT) to the antibody will result in a higher number of reduced disulfide bonds and thus a higher DAR.[1]
-
Reaction Temperature: Higher temperatures can lead to more complete reduction.[1]
-
Incubation Time: Longer reaction times with the reducing agent will generally lead to a higher degree of reduction.[1]
It is crucial to empirically optimize these parameters for each specific antibody to achieve the desired DAR.[1]
Q4: What is the mechanism of vc-PAB-MMAE conjugation and drug release?
A4: The conjugation of vc-PAB-MMAE to an antibody and the subsequent intracellular release of the cytotoxic payload, MMAE, is a multi-step process.
-
Conjugation: The process begins with the reduction of the antibody's interchain disulfide bonds to generate free cysteine thiols. The maleimide group of the vc-PAB-MMAE then reacts with these thiols via a Michael addition reaction to form a stable thioether bond.[6][11]
-
Internalization and Release: Once the ADC binds to its target antigen on a cancer cell, it is internalized into the cell. The valine-citrulline (vc) linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[11][][13] Following the cleavage of the vc linker, the para-aminobenzyl (PAB) spacer undergoes a self-immolative electronic cascade, leading to the release of the active MMAE payload inside the cancer cell.[][14]
Q5: What analytical techniques are recommended for characterizing my vc-PAB-MMAE ADC?
A5: A comprehensive analytical strategy is essential to characterize the final ADC product. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution and assess the heterogeneity of the ADC population. It separates different ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13][15][16]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): RPLC-MS can be used at the intact or subunit level to confirm the identity of the ADC species and determine the DAR.[15][16]
-
UV/Vis Spectroscopy: This is a relatively simple and rapid method for estimating the average DAR of the bulk ADC population by measuring the absorbance at two different wavelengths.[17]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates in the ADC preparation.[16]
Experimental Protocols
Protocol 1: Antibody Reduction and vc-PAB-MMAE Conjugation
This protocol provides a general guideline for the conjugation of vc-PAB-MMAE to an antibody via reduced interchain disulfides. Note: This protocol should be optimized for each specific antibody and desired DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Vat-Cit-PAB-MMAE, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine in conjugation buffer)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add the desired molar excess of TCEP to the antibody solution. The exact amount will need to be optimized based on the target DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of vc-PAB-MMAE in DMSO.
-
Add the vc-PAB-MMAE solution to the reduced antibody solution at a specific molar ratio (e.g., 1.2-fold molar excess relative to the generated thiols).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., 5-fold molar excess of N-acetylcysteine relative to the vc-PAB-MMAE) to react with any excess maleimide.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a suitable purification method, such as size exclusion chromatography, eluting with a formulation buffer.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using appropriate analytical techniques (e.g., HIC, SEC, RPLC-MS).
-
Visualizations
Caption: Workflow for vc-PAB-MMAE conjugation to an antibody.
Caption: Intracellular drug release pathway of a vc-PAB-MMAE ADC.
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. agscientific.com [agscientific.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. A General ADC Linker - vcMMAE [bldpharm.com]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to Antibody-Drug Conjugate (ADC) aggregation, with a particular focus on ADCs with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation when working with hydrophobic payloads?
A1: ADC aggregation is a multifaceted issue, particularly pronounced with hydrophobic payloads. The primary causes include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface creates patches that can interact between ADC molecules, leading to self-association and aggregation.[1] This is a direct cause of the increased tendency for aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, which can lead to a greater propensity for aggregation and faster clearance from the body.[1][2] While a high DAR can enhance cytotoxicity, it may negatively impact the ADC's stability and pharmacokinetic profile.[1][2]
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[3] Holding the ADC at a pH near its isoelectric point can also decrease solubility and lead to aggregation.[3][4]
-
Conformational Changes: The attachment of payloads can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and encouraging protein-protein interactions.[1]
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have several detrimental effects on research and development, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to the target antigen and can be cleared more rapidly from circulation, thereby reducing their therapeutic efficacy.[1]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight (HMW) species, can trigger an immune response in vivo, potentially leading to adverse effects.[1]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the product's stability, shelf-life, and manufacturability.
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, which can lead to off-target toxicity.[1][4]
Q3: How can we proactively minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate aggregation:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers (e.g., containing PEG or sulfonate groups) or developing more hydrophilic payloads can counteract the hydrophobicity of the drug.[1]
-
Site-Specific Conjugation: This approach can produce a more homogeneous ADC preparation, which is often more stable.
-
-
Formulation Optimization:
-
pH and Buffer Selection: Maintain the pH of the formulation away from the antibody's isoelectric point. Human IgGs are generally stable with minimal heat-induced degradation and aggregation at a pH of 5.0-5.5.[5]
-
Use of Excipients: Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), and surfactants (e.g., polysorbates) can be used to stabilize the ADC and prevent aggregation.[6]
-
-
Process and Handling Controls:
-
Temperature Management: Avoid repeated freeze-thaw cycles and exposure to high temperatures.
-
Minimize Mechanical Stress: Gentle handling and avoidance of vigorous shaking can prevent aggregation.
-
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common ADC aggregation issues observed during experiments.
Issue 1: Increased High Molecular Weight (HMW) Species in Size Exclusion Chromatography (SEC)
Symptom: Your SEC chromatogram shows a significant peak eluting earlier than the main monomer peak, indicating the presence of aggregates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Synthesize ADCs with a lower average DAR and compare their aggregation profiles. |
| Suboptimal Formulation pH | Perform a pH screening study (e.g., from pH 4.0 to 8.0) to identify the pH at which aggregation is minimized. For many IgG antibodies, a pH around 5.0-6.0 is optimal for stability.[5] |
| Inappropriate Buffer Ionic Strength | Optimize the salt concentration (e.g., NaCl) in your formulation buffer. A typical starting point is 150 mM. |
| Hydrophobic Interactions with SEC Column | Add a small percentage of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase to reduce non-specific binding to the column.[7] |
| Freeze-Thaw Stress | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 2: Inconsistent or Unreliable Dynamic Light Scattering (DLS) Results
Symptom: DLS data shows high polydispersity (PDI > 0.2) or multiple peaks, suggesting a heterogeneous sample with aggregates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Large Aggregates | Centrifuge or filter the sample (using a low-protein-binding 0.22 µm filter) immediately before DLS analysis to remove large, insoluble aggregates that can interfere with the measurement. |
| High Sample Concentration | High concentrations can lead to multiple scattering events, overestimating particle size.[8] Dilute the sample and re-measure to see if the size distribution changes. |
| Sample Contamination | Ensure that all buffers and cuvettes are clean and free of dust or other particulates. |
| Incorrect Data Interpretation | The intensity-weighted distribution is highly sensitive to large particles. Also, consider the volume-weighted distribution for a more balanced view of the sample's composition.[6] |
Quantitative Data Summary
The following tables summarize the impact of various factors on ADC aggregation, providing a reference for experimental design and troubleshooting.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | Average DAR | % Aggregation (Initial) | % Aggregation (After Stress) |
| Trastuzumab-MMAE | 2 | ~1% | ~5% |
| Trastuzumab-MMAE | 4 | ~3% | ~15% |
| Trastuzumab-MMAE | 8 | >10% | >50% |
Data is illustrative and compiled from trends observed in literature. Actual values will vary depending on the specific ADC and stress conditions.
Table 2: Effect of pH on ADC Aggregation (Post-Stress)
| ADC | pH | % Aggregates |
| mAb1-IgG4 | 4.0 | < 2.5% |
| mAb1-IgG4 | 3.75 | < 2.5% |
| mAb1-IgG4 | 3.5 | 32.49% |
Data adapted from a study on a specific IgG4 mAb, demonstrating a sharp increase in aggregation at lower pH.[9]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a pH of around 7.0 is a common starting point. For ADCs with high hydrophobicity, the addition of a small amount of organic solvent may be necessary to improve peak shape.[10]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample as an indicator of aggregation.
Methodology:
-
Instrument Setup:
-
Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to remove any large, extraneous particles before analysis.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or a PDI value significantly greater than 0.2 can indicate aggregation.[11]
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To assess the drug-to-antibody ratio (DAR) distribution, which is correlated with the hydrophobicity and aggregation propensity of the ADC.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species eluting later. The peak profile provides a qualitative assessment of the ADC's hydrophobicity.
-
Visualizations
Caption: Mechanism of ADC aggregation driven by hydrophobic payloads.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Decision tree for selecting an analytical method for ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship for hydrophobic salts as viscosity-lowering excipients for concentrated solutions of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Monomethyl Dolastatin 10 (MMAE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Dolastatin 10 (MMAE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target toxicity encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl Dolastatin 10 (MMAE) and why is off-target toxicity a concern?
A1: Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[1][2] Due to its high cytotoxicity, it cannot be used as a standalone drug.[2] Instead, it is used as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver MMAE to cancer cells, but premature release of MMAE from the ADC in circulation or its diffusion out of target cells can lead to uptake by healthy, non-target cells, causing off-target toxicity.[3][4] This is a significant concern because the plasma concentrations of free MMAE after ADC administration can be high enough to cause substantial toxicity to healthy tissues.[3]
Q2: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A2: The primary dose-limiting toxicities of MMAE-based ADCs are related to its effect on rapidly dividing healthy cells. The most frequently reported DLTs include:
-
Neutropenia: A significant reduction in neutrophils, a type of white blood cell, is a common and often dose-limiting toxicity. This is attributed to the cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[5][6]
-
Peripheral Neuropathy: Damage to peripheral nerves can cause symptoms like numbness, tingling, and pain.[5] This is thought to be a result of MMAE disrupting the microtubule network within neurons.[5]
-
Anemia and Thrombocytopenia: A decrease in red blood cells and platelets, respectively, are also common hematological toxicities.[5]
Q3: How does the linker between the antibody and MMAE affect off-target toxicity?
A3: The linker's stability is a critical factor influencing off-target toxicity.[6]
-
Cleavable Linkers: Many MMAE-based ADCs use linkers, such as those containing valine-citrulline (vc), which are designed to be cleaved by enzymes like cathepsin B inside the cancer cell.[7] However, if these linkers are unstable in plasma, they can release MMAE prematurely, leading to systemic toxicity.[6]
-
Non-Cleavable Linkers: These linkers offer greater plasma stability. The payload is released only after the entire ADC is degraded within the lysosome of the target cell. While this can reduce off-target toxicity, it may also limit the "bystander effect," where the payload kills adjacent tumor cells.[6][7]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker can make the ADC more water-soluble.[8] This has been shown to reduce non-specific uptake by healthy cells, slow clearance, and decrease hematologic toxicity, thereby improving the therapeutic index.[8][9]
Q4: What are prodrug strategies and how can they reduce MMAE toxicity?
A4: A prodrug is an inactive or less active form of a drug that is converted into its active form within the body, ideally at the target site.[10][11] For MMAE, this involves modifying it so that it is only activated by enzymes that are overexpressed in the tumor microenvironment, such as cathepsin B or β-glucuronidase.[10][11][12] This approach maintains MMAE in a non-toxic state in normal tissues where these enzyme levels are low, thereby reducing systemic toxicity.[10][11] Nanoparticle-based systems are also being explored to deliver MMAE prodrugs, which can enhance accumulation in tumors through the enhanced permeability and retention (EPR) effect.[11][13]
Q5: Are there any new approaches to neutralize free MMAE in circulation?
A5: Yes, a novel strategy involves the co-administration of a "payload-binding agent." This approach uses an agent, such as a humanized Fab fragment (e.g., ABC3315), that specifically binds to and neutralizes free MMAE in the bloodstream.[3][4] This prevents the free MMAE from diffusing into healthy cells and causing off-target effects. Studies have shown that this method can decrease toxicity (e.g., reduce weight loss and drops in blood cell counts) without impairing the anti-tumor efficacy of the MMAE-ADC, effectively widening the therapeutic window.[3]
Troubleshooting Guides
Issue 1: High levels of neutropenia and weight loss observed in animal models at therapeutic doses.
This is a critical indicator of significant off-target toxicity, suggesting that free MMAE is affecting hematopoietic progenitor cells and other healthy tissues.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Unstable Linker Chemistry | Assess the stability of your ADC in plasma from the relevant species (e.g., mouse, rat, human). Premature release of MMAE is a common cause of systemic toxicity. | Protocol 2: Plasma Stability Assay |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR can increase the hydrophobicity of the ADC, leading to faster clearance and non-specific uptake. Consider producing ADCs with a lower, more controlled DAR. | N/A |
| Inappropriate Dosing Regimen | The current dose may be above the maximum tolerated dose (MTD). | Conduct a dose-ranging study to establish the MTD. Also, consider alternative dosing schedules (e.g., less frequent administration) to allow for recovery of healthy tissues. |
| Non-Specific ADC Uptake | The ADC may be taken up by healthy cells through non-specific mechanisms. | Incorporate hydrophilic linkers (e.g., PEGylation) to reduce non-specific binding and uptake.[8][9] |
Issue 2: Unexpectedly high cytotoxicity observed in antigen-negative cell lines in vitro.
This finding suggests that the ADC is killing cells that do not express the target antigen, which is a direct in vitro indicator of potential off-target toxicity mechanisms.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Linker Instability in Culture Media | The linker may be unstable in the cell culture medium, leading to the release of free MMAE which can then diffuse into the antigen-negative cells. | Protocol 2: Plasma Stability Assay (can be adapted for culture media) |
| Non-specific Endocytosis | The ADC may be internalized by cells through mechanisms other than target antigen binding, such as pinocytosis. | Use inhibitors of various endocytosis pathways to investigate non-specific uptake mechanisms. |
| Hydrophobic Interactions | The ADC may be binding non-specifically to the cell surface due to its hydrophobicity. | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to washing buffers during in vitro assays to reduce non-specific interactions.[5] |
Data Presentation
Table 1: Effect of Payload-Binding Fab (ABC3315) on MMAE-ADC Toxicity in Mice
| Parameter | TvcMMAE Alone | TvcMMAE + ABC3315 | Significance (p-value) |
| Cumulative MMAE Excretion (0-4 days, ng) | 789.4 ± 19.0 | 2625 ± 206.8 | <0.0001 |
| White Blood Cell Count | Significant drop | No significant difference from control | 0.025 (vs. control) / 0.15 (vs. control) |
| Red Blood Cell Count | Significant drop | No significant difference from control | 0.0083 (vs. control) / 0.23 (vs. control) |
| Body Weight Loss at Nadir (%) | 11.9 ± 7.0 | 4.1 ± 2.1 | 0.045 |
| (Data summarized from a study co-administering the anti-MMAE Fab fragment ABC3315 with MMAE-ADCs)[3] |
Table 2: In Vitro Cytotoxicity of MMAE and Cys-linker-MMAE
| Compound | Targeted Cytotoxicity (IC50) | Bystander Toxicity (IC50) |
| MMAE | 10-11 M | N/A |
| Cys-linker-MMAE | 10-11 M | 10-9 M |
| (Data comparing the cytotoxicity of free MMAE with a novel ionized Cys-linker-MMAE, demonstrating reduced bystander toxicity for the modified payload)[7] |
Mandatory Visualizations
Caption: Mechanism of MMAE-ADC on-target efficacy and off-target toxicity.
Caption: Logical troubleshooting flow for high off-target MMAE toxicity.
Caption: Mechanism of a tumor-activated MMAE prodrug strategy.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of an MMAE-ADC on both antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
MMAE-ADC and naked antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[3][10]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the MMAE-ADC and the naked antibody in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours) at 37°C and 5% CO₂.[10]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3][10]
-
Carefully aspirate the medium. For suspension cells, centrifuge the plate first.
-
Add 150 µL of solubilization solution to each well and place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the rate of MMAE release from an ADC in plasma over time.
-
Materials:
-
MMAE-ADC
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS/MS for free MMAE, ELISA for conjugated ADC)
-
-
Procedure:
-
Incubate the MMAE-ADC at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.[14]
-
At various time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma/ADC mixture.[14]
-
Immediately process the samples to stop any further degradation, often by protein precipitation or freezing.
-
Quantify the amount of intact, conjugated ADC remaining in the sample, typically using an ELISA that captures the antibody and detects a component of the linker-drug.
-
Separately, quantify the amount of free MMAE that has been released into the plasma using a sensitive method like LC-MS/MS.[7]
-
Plot the percentage of intact ADC remaining and the concentration of free MMAE over time to determine the stability profile of the ADC.
-
Protocol 3: Murine Pharmacokinetic (PK) Study
This protocol outlines the in vivo analysis of an MMAE-ADC's pharmacokinetic profile in mice.
-
Materials:
-
Appropriate mouse strain (e.g., athymic nude mice for tumor-bearing models)
-
MMAE-ADC formulated in a sterile vehicle (e.g., PBS)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical system for quantification (e.g., ELISA, LC-MS/MS)
-
-
Procedure:
-
Acclimatize mice for at least one week. If using a tumor model, implant tumor cells and allow tumors to grow to a specified size (e.g., 100-200 mm³).[4]
-
Administer a single intravenous (IV) dose of the MMAE-ADC to each mouse via the tail vein.[4]
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect serial blood samples (20-50 µL) from the saphenous or submandibular vein.[4]
-
Process the blood to obtain plasma by centrifugation (e.g., 1,500 x g for 10-15 minutes at 4°C) and store samples at -80°C.[4]
-
Analyze plasma samples to determine the concentration of total antibody, conjugated ADC, and free MMAE at each time point using validated bioanalytical methods.
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
-
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Achieving a Homogeneous Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed to assist researchers, scientists, and drug development professionals in achieving a more homogeneous drug-to-antibody ratio (DAR) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your ADC conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is Drug-to-Antibody Ratio (DAR) and why is homogeneity important?
A1: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[1][2] A heterogeneous DAR, meaning a mixture of ADCs with varying numbers of drugs, can lead to inconsistent product quality, unpredictable pharmacokinetics, and a narrow therapeutic window.[1][3] Achieving a homogeneous DAR, where the majority of the ADC molecules have the same number of drugs, is crucial for ensuring product consistency, improving safety, and maximizing therapeutic efficacy.[3]
Q2: What are the main causes of heterogeneity in ADCs?
A2: Heterogeneity in ADCs primarily arises from the conjugation method used.[4] Traditional methods that target native amino acid residues like lysines and cysteines often result in a random distribution of the drug payload.[1] This is because there are multiple potential conjugation sites on the antibody surface.[3] Factors such as the molar ratio of the linker-drug to the antibody, reaction time, pH, and temperature can also influence the degree of heterogeneity.[2]
Q3: What are the advantages of site-specific conjugation over random conjugation?
A3: Site-specific conjugation methods offer precise control over the location and stoichiometry of drug attachment, leading to a more homogeneous ADC product.[5] This results in a well-defined product with a consistent DAR, which can lead to improved pharmacokinetics, a wider therapeutic index, and enhanced anti-tumor activity compared to randomly conjugated ADCs.[1]
Q4: How do I choose the best site-specific conjugation method for my project?
A4: The choice of conjugation method depends on several factors, including the antibody, the payload, and the desired final product characteristics.
-
Engineered Cysteines (e.g., THIOMAB™): This method provides a defined DAR of 2 or 4 and is well-established.[6]
-
Unnatural Amino Acids (UAA): Incorporation of UAAs allows for bio-orthogonal chemistry, providing precise control over the conjugation site and DAR.[5]
-
Enzymatic Conjugation (e.g., Sortase, Glycosyltransferase): These methods offer high specificity and can be performed under mild conditions.[7][8]
-
Glycan Remodeling (e.g., GlycoConnect™): This technique utilizes the conserved N-glycan on the antibody Fc region as a conjugation site, preserving the antibody's native structure.[8][9]
A thorough evaluation of the pros and cons of each method, along with consideration of your specific experimental needs, is recommended.
Troubleshooting Guides
Issue 1: Low Average DAR in Site-Specific Conjugation
Symptoms:
-
Hydrophobic Interaction Chromatography (HIC) analysis shows a large peak corresponding to unconjugated antibody (DAR=0).
-
Mass spectrometry data indicates a lower than expected average DAR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of engineered cysteines (THIOMAB™) | Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time. Ensure the pH of the reduction buffer is optimal for disulfide bond cleavage. |
| Inefficient incorporation of unnatural amino acid (UAA) | Verify the expression and incorporation of the UAA using mass spectrometry. Optimize the concentration of the UAA and the engineered aminoacyl-tRNA synthetase in the cell culture medium. |
| Low enzymatic activity (Enzymatic Conjugation) | Check the activity of the enzyme (e.g., Sortase A, transglutaminase) using a control substrate. Ensure the reaction buffer composition (pH, co-factors) is optimal for the enzyme. |
| Steric hindrance at the conjugation site | If possible, choose a different conjugation site that is more accessible. For enzymatic methods, consider engineering a longer linker on the payload. |
| Precipitation of linker-drug | Ensure the linker-drug is fully dissolved in a compatible co-solvent before adding it to the antibody solution. Perform the conjugation reaction at a concentration where the linker-drug remains soluble. |
Issue 2: High Heterogeneity Observed in HIC Profile
Symptoms:
-
HIC chromatogram shows multiple, broad, or poorly resolved peaks, indicating a wide distribution of DAR species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal re-oxidation of interchain disulfides (THIOMAB™) | Optimize the re-oxidation conditions (e.g., oxidizing agent concentration, time, temperature) to favor the formation of correct disulfide bonds.[10] |
| Side reactions during conjugation | For maleimide-based conjugation, ensure the pH is maintained below 7.5 to minimize hydrolysis. Use a sufficient excess of the quenching reagent to stop the reaction effectively. |
| Instability of the linker-payload | Evaluate the stability of the linker-drug under the conjugation reaction conditions. Consider using a more stable linker chemistry. |
| Antibody aggregation or fragmentation | Analyze the ADC sample by size exclusion chromatography (SEC) to check for aggregates or fragments. Optimize buffer conditions (pH, excipients) to improve antibody stability. |
Data Presentation: Comparison of DAR Homogeneity
The following table summarizes the typical DAR distribution for different conjugation methods. Site-specific methods generally yield a much narrower distribution of DAR species compared to random conjugation.
| Conjugation Method | Typical Average DAR | Predominant DAR Species | Percentage of Main DAR Species | Reference |
| Lysine Conjugation | 3.5 - 4.0 | 0, 1, 2, 3, 4, 5, 6, 7, 8 | Highly variable | [11] |
| Interchain Cysteine Conjugation | ~4.0 | 0, 2, 4, 6, 8 | Variable | [1] |
| Engineered Cysteine (THIOMAB™) | ~2.0 | 2 | >90% | [1] |
| Unnatural Amino Acid Incorporation | 2.0 | 2 | >95% | [5] |
| GlycoConnect™ | 2.0 or 4.0 | 2 or 4 | >95% | [9][12] |
| Sortase-Mediated Ligation | 2.0 or 4.0 | 2 or 4 | >90% | [13] |
Experimental Protocols
Protocol 1: THIOMAB™ Antibody-Drug Conjugation
This protocol describes the general steps for conjugating a drug to a THIOMAB™ antibody with engineered cysteine residues.[6][14][15]
Workflow Diagram:
Caption: Workflow for THIOMAB™ Antibody-Drug Conjugation.
Methodology:
-
Reduction:
-
Prepare the THIOMAB™ antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-2 hours to reduce the interchain disulfide bonds and the engineered cysteines.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or tangential flow filtration.
-
-
Re-oxidation:
-
Add an oxidizing agent, such as dehydroascorbic acid (DHAA), to reform the interchain disulfide bonds, leaving the engineered cysteines as free thiols.
-
Incubate at room temperature for 2-3 hours.
-
-
Conjugation:
-
Add the thiol-reactive linker-drug (e.g., maleimide-payload) to the re-oxidized antibody at a specific molar ratio (e.g., 1.5-fold excess per engineered cysteine).
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug and other reaction components using size exclusion chromatography (SEC) or other suitable chromatography methods.
-
-
Characterization:
-
Analyze the purified ADC for DAR, purity, and aggregation using HIC, RP-HPLC, mass spectrometry, and SEC.
-
Protocol 2: GlycoConnect™ Technology
This protocol outlines the key steps for producing a site-specific ADC using the GlycoConnect™ technology.[9][12][16]
Workflow Diagram:
Caption: Workflow for GlycoConnect™ Technology.
Methodology:
-
Enzymatic Glycan Remodeling:
-
Incubate the native antibody with a mixture of endoglycosidase S (Endo-S) and a galactosyltransferase (GalT) mutant in a suitable buffer.
-
Add an azide-functionalized sugar substrate (e.g., UDP-GalNAz).
-
Incubate at 37°C for several hours to overnight to trim the native glycan and attach the azide-sugar.
-
-
Purification:
-
Purify the azide-functionalized antibody from the enzymes and excess sugar substrate using protein A affinity chromatography.
-
-
Copper-Free Click Chemistry:
-
Add a dibenzocyclooctyne (DBCO)-functionalized linker-drug to the purified azide-antibody.
-
Incubate at room temperature for several hours to allow for the bio-orthogonal click reaction to occur.
-
-
Purification:
-
Purify the final ADC product using a suitable chromatography method, such as SEC, to remove any unconjugated linker-drug.
-
-
Characterization:
-
Analyze the ADC for DAR, purity, and other critical quality attributes using HIC, mass spectrometry, and SEC.
-
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful analytical technique for determining the DAR distribution of ADCs.[17][18][19]
Workflow Diagram:
Caption: Workflow for DAR Analysis by HIC.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).
-
-
Chromatography System:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with mobile phase A.
-
Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: e.g., 25 mM sodium phosphate, pH 7.0.
-
-
Injection and Elution:
-
Inject the prepared ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% mobile phase A to 100% mobile phase B over a defined period (e.g., 20-30 minutes).
-
-
Detection:
-
Monitor the column eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
This technical support center provides a starting point for addressing common issues related to achieving a homogeneous DAR. For more specific inquiries, please consult the relevant scientific literature or contact a technical support specialist.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Enzymatic glycan remodeling-metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ThioMAb Drug Conjugates: Optimizing the Re-Oxidation Reaction for Conjugation | AIChE [proceedings.aiche.org]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synaffix.com [synaffix.com]
- 13. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 16. Generation of DAR1 Antibody-Drug Conjugates for Ultrapotent Payloads Using Tailored GlycoConnect Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. agilent.com [agilent.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Drug-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of drug-linker conjugates.
Troubleshooting Guide
Poor aqueous solubility of antibody-drug conjugates (ADCs) can manifest as precipitation, aggregation, or low recovery during and after synthesis. This guide provides a structured approach to troubleshoot these common issues.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Precipitation or cloudiness during conjugation reaction | - High hydrophobicity of the drug-linker. - High Drug-to-Antibody Ratio (DAR).[1][2] - Unfavorable buffer conditions (pH, ionic strength). | - Use a more hydrophilic linker: Incorporate polyethylene (B3416737) glycol (PEG), sulfonate, or other hydrophilic moieties into the linker to shield the hydrophobic payload.[3][4][5][] - Optimize the Drug-to-Antibody Ratio (DAR): Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction. A lower DAR can significantly improve solubility.[2] - Screen different buffer conditions: Evaluate a range of pH values (e.g., 5.0 to 7.0) and salt concentrations to identify the optimal conditions for ADC stability. |
| Increased aggregation observed after purification or during storage | - Suboptimal formulation buffer. - Freeze-thaw stress. - High protein concentration. - Exposure to light or mechanical stress. | - Optimize the formulation buffer: Screen different buffer species (e.g., histidine, citrate) and pH. - Add stabilizing excipients: Include cryoprotectants like sucrose (B13894) or trehalose, and surfactants like polysorbate 20 or 80 to prevent aggregation.[7][] - Control storage conditions: Store at recommended temperatures and protect from light and agitation. - Evaluate different antibody constructs: Smaller antibody fragments may have a reduced risk of aggregation.[1] |
| Low recovery of ADC after purification | - Precipitation of the ADC onto chromatography columns or filters. - Nonspecific binding to purification materials due to hydrophobicity. | - Modify the mobile phase for chromatography: For Size Exclusion Chromatography (SEC), the addition of organic modifiers like isopropanol (B130326) can mitigate hydrophobic interactions.[9] - Use biocompatible chromatography systems: Employ systems with iron-free flow paths to avoid corrosion when using high-salt mobile phases in Hydrophobic Interaction Chromatography (HIC).[10] - Pre-treat purification materials: Passivate surfaces with a blocking agent to reduce nonspecific binding. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of linker impact the solubility of an ADC?
The linker plays a critical role in the overall physicochemical properties of an ADC. Highly hydrophobic payloads can lead to aggregation and poor solubility.[][11] Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains or charged groups like sulfonates, can significantly improve the aqueous solubility of the conjugate.[3][4][5][][12] These linkers can create a hydrophilic shell around the hydrophobic drug, reducing its tendency to aggregate in aqueous solutions.[4][13]
Q2: What is the effect of the Drug-to-Antibody Ratio (DAR) on ADC solubility?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that influences the potency, stability, and solubility of an ADC.[2] Generally, a higher DAR increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation and faster clearance from circulation.[1][2] While a higher DAR is often desired for increased potency, it is crucial to find an optimal balance to maintain good solubility and pharmacokinetic properties.[2] For many ADCs, a DAR of 2 to 4 is considered a favorable compromise.[2][5]
Q3: What are some common formulation strategies to improve the solubility of ADCs?
Formulation development is key to stabilizing ADCs and preventing aggregation. Common strategies include:
-
pH Optimization: Identifying a pH at which the ADC is most stable and soluble.
-
Use of Excipients:
-
Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) are often used as cryoprotectants and stabilizers in lyophilized formulations.[7][][14][15]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included to prevent surface-induced aggregation and adsorption.[]
-
Buffers: Histidine and citrate (B86180) buffers are commonly used to maintain the pH of the formulation.[7]
-
-
Co-solvents: In some cases, the use of co-solvents may be necessary to solubilize the drug-linker before conjugation.
Q4: Which analytical techniques are essential for assessing ADC solubility and aggregation?
Several analytical techniques are used to characterize the solubility and aggregation of ADCs:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their size.[16]
-
Dynamic Light Scattering (DLS): A rapid technique to estimate the average particle size and size distribution in a solution, which can indicate the presence of aggregates.[17][18][19][20]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC, which is related to its aggregation propensity.[21][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the composition, structure, and aggregation state of ADCs.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different strategies on ADC solubility and aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Solubility
| Linker Type | Maximum Concentration (mg/mL) without Precipitation | Reference |
| Non-PEG Linker (Original) | 2 | [11] |
| Monodisperse PEG Linker | > 20 | [11] |
Table 2: Comparison of Linker Technologies on ADC Aggregation
| Linker Type | ADC Aggregation (%) | Reference |
| Val-Cit-based Linker | 1.80 | [24] |
| Val-Ala-based Linker | No obvious increase in dimeric peak | [24] |
| Pyrophosphate diester linker drug | Solubility > 5 mg/mL | [24] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Waters Acquity BEH200 SEC, 4.6 mm × 300 mm, 1.7 µm)[9]
-
UHPLC or HPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8 (adjust salt concentration as needed to minimize secondary interactions)[16]
-
Optional: Organic modifier (e.g., 10% isopropanol) for hydrophobic ADCs[9]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.35 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm)[25]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µg of the prepared sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the different ADC species.
-
Data Analysis:
Protocol 3: Assessment of ADC Particle Size by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation:
-
Filter a sufficient volume of the ADC sample (typically 30-100 µL) through a 0.2 µm syringe filter directly into a clean cuvette.[26]
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature and measurement angle (typically 90°).
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
The instrument software will collect the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh).
-
The polydispersity index (PDI) will also be calculated, providing an indication of the width of the size distribution. A higher PDI suggests a more heterogeneous sample, potentially with aggregates.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the poor aqueous solubility of drug-linker conjugates.
Caption: Impact of hydrophilic linkers on ADC solubility.
Caption: Troubleshooting workflow for ADC solubility issues.
Caption: Decision tree for ADC formulation strategy.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. labinsights.nl [labinsights.nl]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. WO2017121867A1 - Formulation for antibody and drug conjugate thereof - Google Patents [patents.google.com]
- 15. CN106163567A - AntibodyâDrug Conjugate Lyophilized Formulations - Google Patents [patents.google.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Antibody-Drug Conjugate (ADC) Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in their Antibody-Drug Conjugate (ADC) cytotoxicity experiments.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of ADC-induced cytotoxicity?
Antibody-Drug Conjugates (ADCs) exert their cytotoxic effects through a targeted delivery system. The monoclonal antibody (mAb) component of the ADC binds to a specific antigen on the surface of a cancer cell.[1][2] This binding triggers the internalization of the ADC into the cell, typically through receptor-mediated endocytosis.[2] Once inside the cell, the cytotoxic payload is released from the antibody, often within the lysosome, through the cleavage of the linker.[] The released payload then induces cell death through mechanisms like disrupting microtubule formation or causing DNA damage.[4]
2. What is the "bystander effect" and how can it influence experimental results?
The bystander effect is a phenomenon where the cytotoxic payload released from a target antigen-positive (Ag+) cancer cell can diffuse out and kill neighboring antigen-negative (Ag-) cells.[2] This can be a significant contributor to the overall anti-tumor activity of an ADC, especially in heterogeneous tumors.[2] However, it can also lead to unexpected cytotoxicity in co-culture models if not properly accounted for.[2]
3. What is the difference between "on-target, off-tumor" and "off-target, off-tumor" toxicity?
-
On-target, off-tumor toxicity occurs when the target antigen for the ADC is also expressed on normal, healthy cells.[1][5] This can lead to the ADC binding to and killing these non-cancerous cells, resulting in side effects.[1][5]
-
Off-target, off-tumor toxicity is the most common cause of dose-limiting toxicities and happens when the cytotoxic payload is prematurely released into circulation before the ADC reaches the tumor.[5][6][7] This free payload can then be taken up by healthy cells, causing systemic toxicity.[5][6][7]
4. How does linker stability impact ADC cytotoxicity and experimental outcomes?
The stability of the linker connecting the antibody to the payload is a critical factor for both the efficacy and safety of an ADC.[] An ideal linker should be stable in systemic circulation to prevent premature payload release and minimize off-target toxicity.[] However, it must also be efficiently cleaved to release the payload once the ADC has been internalized by the target cancer cell.[] If the linker is too stable, it may not release the payload effectively, leading to lower than expected cytotoxicity. Conversely, an unstable linker can cause premature release of the payload, resulting in high off-target toxicity.[]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Antigen-Negative or Control Cells
This section addresses scenarios where significant cell death is observed in cell lines that should not be targeted by the ADC.
Problem: High cytotoxicity is observed in the antigen-negative (Ag-) control cell line in a monoculture or co-culture experiment.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Perform a serum/plasma stability assay to quantify the amount of free payload over time. An increase in free payload indicates linker instability.[4][8][9] 2. Test Free Payload Cytotoxicity: Determine the IC50 of the free payload on the antigen-negative cells to understand its inherent toxicity. |
| "Bystander Effect" in Co-culture | 1. Monoculture vs. Co-culture: Compare the cytotoxicity of the ADC on the antigen-negative cells in a monoculture setting versus a co-culture with antigen-positive cells. Higher toxicity in the co-culture suggests a bystander effect.[2] 2. Conditioned Media Assay: Treat antigen-positive cells with the ADC, collect the conditioned media, and apply it to the antigen-negative cells. Cytotoxicity in the antigen-negative cells confirms the release of a cytotoxic agent. |
| Non-specific Uptake of ADC | 1. Flow Cytometry: Use a fluorescently labeled ADC to quantify its binding and internalization into antigen-negative cells.[10] 2. Competition Assay: Co-incubate the labeled ADC with an excess of unlabeled antibody. A reduction in the fluorescent signal in the antigen-negative cells would indicate non-specific binding. |
| Contamination | 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and response to treatment. 2. Microbial Contamination: Visually inspect cultures for any signs of bacterial or fungal contamination. |
Troubleshooting Workflow for High Cytotoxicity in Control Cells
References
- 1. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Investigating Mechanisms of Resistance to Auristatin-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to auristatin-based antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to auristatin-based ADCs?
A1: Resistance to auristatin-based ADCs is multifactorial. The most commonly observed mechanisms include:
-
Target Antigen Downregulation: A reduction in the expression of the target antigen on the cancer cell surface leads to decreased ADC binding and internalization.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), actively pumps the auristatin payload out of the cell, lowering its intracellular concentration.[2][3][4]
-
Altered ADC Trafficking and Lysosomal Processing: Resistance can develop from impaired ADC internalization or from changes in the endosomal-lysosomal pathway that hinder the efficient release of the auristatin payload.[2][5][6]
-
Payload Inactivation or Target Alteration: While less common for auristatins, mutations in tubulin (the target of auristatins) or alterations in apoptotic pathways can contribute to resistance.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt signaling cascade can counteract the cytotoxic effects of the auristatin payload.[3][7]
Q2: How can I generate an auristatin-based ADC-resistant cell line?
A2: Developing ADC-resistant cell lines is a crucial step in studying resistance mechanisms. A common method involves continuous or intermittent exposure of a sensitive parental cell line to the ADC.[8]
-
Continuous Exposure: This method involves culturing cancer cells in the continuous presence of an auristatin-based ADC at a low concentration and gradually increasing the concentration over time. This process selects for cells that can survive and proliferate in the presence of the drug.
-
Intermittent (Pulsed) Exposure: In this approach, cells are treated with a higher concentration of the ADC for a short period, followed by a recovery phase in drug-free media. This cycle is repeated multiple times to select for resistant populations.
Q3: My ADC-resistant cell line shows cross-resistance to other ADCs. Why?
A3: Cross-resistance can occur if the resistance mechanism is not specific to the antibody component of the ADC. For example, if the cells have upregulated a multidrug resistance pump like MDR1, they may be resistant to other ADCs that use payloads that are also substrates of that pump.[9] Similarly, alterations in the lysosomal degradation pathway could confer resistance to multiple ADCs that rely on that pathway for payload release.
Troubleshooting Guides
Problem 1: Decreased Potency of Auristatin-Based ADC in Cytotoxicity Assay
| Possible Cause | Troubleshooting/Solution |
| Downregulation of Target Antigen | 1. Flow Cytometry: Quantify the surface expression of the target antigen on both parental and resistant cell lines. A significant decrease in the resistant line is a likely cause.[1][2] 2. Western Blot: Assess the total protein levels of the target antigen. |
| Increased Drug Efflux | 1. Efflux Pump Expression: Perform qRT-PCR and Western blot to check for the overexpression of ABC transporters like ABCB1 (MDR1) and ABCC1 (MRP1).[2] 2. Functional Efflux Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., rhodamine 123 for MDR1) to measure its activity.[2] 3. Inhibitor Co-treatment: Test if co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for MDR1) restores sensitivity to the ADC.[2] |
| Impaired ADC Internalization | 1. Internalization Assay: Use a fluorescently labeled ADC to visualize and quantify its uptake and co-localization with lysosomes in parental versus resistant cells via confocal microscopy or live-cell imaging.[1][2] |
| Altered Lysosomal Function | 1. Lysosomal Staining: Use lysosomotropic dyes to assess lysosomal morphology and pH. 2. Enzymatic Assays: Measure the activity of lysosomal proteases like cathepsin B, which are often involved in cleaving the linker of auristatin-based ADCs.[10] |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting/Solution |
| Inconsistent Cell Seeding | 1. Cell Counting: Ensure accurate cell counting before seeding. 2. Homogeneous Cell Suspension: Mix the cell suspension thoroughly before aliquoting into wells. |
| Edge Effects in Microplates | 1. Plate Layout: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Dilutions | 1. Serial Dilutions: Prepare fresh serial dilutions of the ADC for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Line Instability | 1. Low Passage Number: Use cells with a low passage number to minimize phenotypic drift. 2. Regular Authentication: Periodically authenticate your cell lines. |
Quantitative Data Summary
Table 1: HER2 Receptor Expression and ADC Potency in Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level | HER2 Receptors per Cell | Trastuzumab-vc-MMAE IC50 (nM) |
| SK-BR-3 | High | ~800,000 | 0.18 ± 0.04 |
| BT-474 | High | N/A | 0.9 ± 0.4 |
| MDA-MB-453 | Moderate | ~250,000 | N/A |
| NCI-N87 | Moderate | N/A | 0.20 ± 0.05 |
| MCF-7 | Low | ~50,000 | > 1000 |
| MDA-MB-468 | Low/Negative | ~10,000 | > 1000 |
| Data compiled from multiple sources for illustrative purposes.[11][12] |
Table 2: Impact of ABC Transporter Overexpression on Auristatin ADC IC50 Values
| Cell Line | Transporter Overexpressed | ADC Payload | Fold Resistance |
| 361-TM | ABCC1 (MRP1) | Maytansinoid (DM1) | ~250 |
| JIMT1-TM | None (HER2 decrease) | Maytansinoid (DM1) | 16 |
| Illustrative data based on described resistance mechanisms.[9] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay for ADC Cytotoxicity
This protocol determines the cytotoxic effect of an auristatin-based ADC on sensitive and resistant cell lines.[13][14]
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
Auristatin-based ADC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the payload; tubulin inhibitors like MMAE often require longer incubation times.[14]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Flow Cytometry for Target Antigen Expression
This protocol quantifies the surface expression of the target antigen.[11][15]
Materials:
-
Parental and resistant cell lines
-
Primary antibody targeting the antigen of interest
-
Fluorescently labeled secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
Optional: Block Fc receptors with a blocking antibody for 15 minutes.
-
Add the primary antibody or isotype control at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to compare antigen expression levels.
ADC Internalization Assay by Immunofluorescence
This protocol visualizes the internalization and lysosomal trafficking of an ADC.[1]
Materials:
-
Parental and resistant cell lines
-
Fluorescently labeled ADC
-
Lysosomal marker (e.g., LysoTracker)
-
Hoechst stain (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to assess surface binding without internalization.
-
At each time point, wash the cells with cold PBS.
-
Incubate with a lysosomal marker according to the manufacturer's instructions.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Counterstain the nuclei with Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope and analyze the co-localization of the ADC signal with the lysosomal marker.
Visualizations
Signaling Pathway
Caption: PI3K/Akt pathway's role in ADC resistance.
Experimental Workflow
Caption: Workflow for investigating ADC resistance.
Logical Relationship
Caption: Key mechanisms of ADC resistance.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Internalisation des anticorps | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The endosomal-lysosomal system in ADC design and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Technical Support Center: Refinement of Linker Chemistry for Enhanced ADC Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker chemistry of Antibody-Drug Conjugates (ADCs) to enhance their performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during ADC development and experimentation.
Issue 1: ADC Aggregation Upon Conjugation or During Storage
Question: My ADC preparation shows significant aggregation, either immediately after conjugation or during storage. What are the potential causes and how can I resolve this?
Answer:
ADC aggregation is a common issue, often driven by increased hydrophobicity following the conjugation of the payload and linker.[1][2] Aggregation can negatively impact efficacy, stability, and safety.[3]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR (e.g., 2-4).[4] | A higher DAR increases the overall surface hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[4] |
| Hydrophobic Linker and/or Payload | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or charged groups (e.g., sulfonates) into the linker design.[2][3] 2. Select a More Hydrophilic Payload: If possible, choose a payload with more favorable solubility characteristics.[2] | Hydrophilic linkers can "shield" the hydrophobic payload, reducing the propensity for self-association and aggregation in the aqueous formulation buffer.[2][3] |
| Unfavorable Formulation Buffer | 1. pH Optimization: Screen a panel of buffers (e.g., histidine, citrate) at various pH levels. Avoid the isoelectric point (pI) of the antibody, where it has the lowest solubility.[1][2] 2. Optimize Ionic Strength: Evaluate a range of salt concentrations (e.g., 50-200 mM NaCl) to find the optimal level that minimizes both electrostatic and hydrophobic interactions.[1] 3. Add Stabilizing Excipients: Include excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) in the formulation.[4] | The formulation buffer is critical for maintaining the colloidal and conformational stability of the ADC. Excipients can help prevent aggregation by favoring the native protein conformation and minimizing surface-induced denaturation.[4] |
| Conjugation Process Conditions | 1. Control Solvent Addition: When using organic co-solvents (like DMSO) to dissolve the linker-payload, add the solution slowly to the antibody with gentle mixing to avoid high local concentrations.[5] 2. Immobilize the Antibody: Consider performing the conjugation while the antibody is immobilized on a solid support to prevent intermolecular interactions during the reaction.[1] | The conjugation process itself can introduce stress that leads to aggregation. Careful control of reaction conditions can mitigate this.[1][5] |
Workflow for Investigating ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: Premature Payload Release in Plasma
Question: My ADC shows good in vitro potency, but reduced efficacy and/or increased toxicity in vivo, suggesting premature release of the payload. How can I troubleshoot this?
Answer:
Premature payload release from the linker in systemic circulation is a critical issue that can decrease the therapeutic index of an ADC by reducing the amount of payload delivered to the tumor and increasing off-target toxicity.[6][7]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Linker Instability in Plasma | 1. Assess Plasma Stability: Perform an in vitro plasma stability assay to quantify the rate of payload release over time.[6][8] 2. Select a More Stable Linker Chemistry: If using a chemically-labile linker (e.g., hydrazone), consider an enzyme-cleavable (e.g., valine-citrulline) or non-cleavable linker.[][10] 3. Modify the Linker: For maleimide-based linkers, which can undergo retro-Michael reaction, consider self-stabilizing maleimides. For disulfide linkers, introduce steric hindrance near the bond to reduce susceptibility to reduction.[] | The linker must be sufficiently stable in the bloodstream (pH ~7.4, presence of enzymes) to ensure the payload remains attached to the antibody until it reaches the target cell.[][10] |
| Enzymatic Cleavage in Circulation | 1. Choose a Tumor-Specific Enzyme Target: Select a peptide sequence for the linker that is a substrate for enzymes abundant in the tumor microenvironment or lysosomes (e.g., Cathepsin B for Val-Cit linkers), but not in plasma.[6][11] 2. Consider Exo-cleavable Linkers: These novel linkers require a two-step activation process, enhancing plasma stability.[11] | Cleavable linkers are designed to be stable in circulation and release the payload upon encountering specific triggers inside or near the tumor. Non-specific enzymatic activity in the plasma can undermine this mechanism.[11][12] |
| Hydrolysis of Payload Moiety | 1. Formulation pH Control: For payloads with pH-sensitive functional groups (e.g., the lactone ring in camptothecins), maintain the formulation at a slightly acidic pH (e.g., 5.0-6.0) to favor the stable, active form.[6] | The chemical stability of the payload itself can be a factor. Hydrolysis at physiological pH can inactivate the drug before it reaches its target.[6] |
Logical Flow for Troubleshooting Premature Payload Release
Caption: Decision-making process for premature payload release.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
A1: There is no universally optimal DAR; it must be determined empirically for each ADC. However, a DAR of 2 to 4 is often considered a good balance between efficacy and safety. Higher DARs can increase potency but often lead to faster clearance, increased aggregation, and higher toxicity.[13] Site-specific conjugation technologies can help produce more homogeneous ADCs with a defined DAR, which can improve the therapeutic window.[7]
Q2: When should I choose a cleavable versus a non-cleavable linker?
A2: The choice depends on the payload, the target, and the desired mechanism of action.[10][14]
-
Cleavable Linkers: These are designed to release the payload under specific conditions (e.g., acidic pH in lysosomes, presence of certain enzymes).[][10] They are advantageous when the payload needs to be in its unmodified form to be active and can facilitate the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[10]
-
Non-cleavable Linkers: These linkers release the payload after the antibody is fully degraded in the lysosome.[10][14] This results in the payload being released with the linker and a residual amino acid attached. They generally offer greater plasma stability and may reduce off-target toxicity.[14]
Q3: How can linker chemistry help mitigate off-target toxicity?
A3: Linker chemistry is crucial for minimizing off-target toxicity. Key strategies include:
-
Enhancing Plasma Stability: Using highly stable linkers (e.g., non-cleavable linkers or stabilized cleavable linkers) prevents premature payload release in circulation.[7][]
-
Improving Tumor-Specific Release: Designing cleavable linkers that respond to triggers highly specific to the tumor microenvironment (e.g., tumor-overexpressed enzymes) ensures the payload is released preferentially at the target site.[]
-
Increasing Hydrophilicity: Incorporating hydrophilic components (like PEG) into the linker can reduce ADC aggregation, which can otherwise lead to rapid clearance and uptake by unintended cells, such as those in the liver.[2][3]
Q4: My ADC with a hydrophobic payload is difficult to work with. What linker strategies can improve its properties?
A4: Hydrophobic payloads present challenges with aggregation and poor pharmacokinetics.[1] Linker chemistry can help overcome this:
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing PEG, can significantly improve the overall solubility and stability of the ADC.[2] This can also help to create a more favorable pharmacokinetic profile.
-
Optimize DAR: A lower DAR will reduce the overall hydrophobicity of the ADC molecule, which can help to prevent aggregation.[4]
-
Site-Specific Conjugation: By controlling the exact placement of the linker-payload, it may be possible to attach it at sites that are less likely to induce conformational changes or expose hydrophobic patches on the antibody surface.[7]
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | Aggregation Propensity | Therapeutic Index | Reference |
| Low (~2) | Moderate | Slower | Low | Often Favorable | [13] |
| Medium (~4) | High | Moderate | Moderate | Often Optimal | [13] |
| High (~8-10) | Very High | Rapid | High | Often Reduced | [13] |
| Note: These are general trends and the optimal DAR must be determined for each specific ADC. |
Table 2: Comparison of Common Cleavable Linker Chemistries
| Linker Type | Cleavage Trigger | Plasma Stability | Bystander Effect | Example ADC | Reference |
| Hydrazone | Acidic pH (Lysosome) | Moderate | Yes | Mylotarg | [10] |
| Dipeptide (e.g., Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Good | Yes | Adcetris | [6][10] |
| Disulfide | Reducing Agents (e.g., Glutathione) | Variable | Yes | - | [10] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on hydrophobicity and calculate the average DAR.
Methodology:
-
System Preparation:
-
LC System: An HPLC or UPLC system equipped with a UV detector.[15]
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[16]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[16]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).[16]
-
Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[4]
-
-
Chromatographic Run:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) will elute first, with higher DAR species eluting later due to increased hydrophobicity.[15][16]
-
Calculate the percentage area for each peak.[16]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of that peak) / 100[16]
-
Workflow for DAR Determination by HIC
Caption: Experimental workflow for HIC analysis.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and quantify the rate of premature payload release in plasma.
Methodology:
-
Sample Preparation:
-
Incubation:
-
Incubate the samples at 37°C for the duration of the time course.[8]
-
-
Sample Processing (at each time point):
-
To precipitate plasma proteins, add 3-4 volumes of cold acetonitrile (B52724) containing an internal standard to the plasma sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of free payload that has been released from the ADC.[6]
-
The LC method will separate the free payload from other components, and the MS/MS will provide sensitive and specific detection.
-
-
Data Analysis:
-
Generate a standard curve for the free payload in plasma to allow for accurate quantification.
-
Plot the concentration of released payload versus time to determine the stability of the ADC in plasma. The results are often expressed as the percentage of total payload released over time.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include untreated control wells.
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).[17]
-
-
Viability Assessment (e.g., using MTT or a similar reagent):
-
Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT).[17]
-
Add a solubilizing agent (e.g., SDS-HCl solution for MTT) and incubate to dissolve the formazan (B1609692) crystals.[17]
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the percent viability versus the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Comparative Efficacy of Val-Cit-PAB and Non-Cleavable Linkers in Antibody-Drug Conjugates
A Guide for Researchers and Drug Development Professionals
Introduction
The selection of a linker is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). The linker connects the monoclonal antibody to the cytotoxic payload and must remain stable in systemic circulation while enabling efficient payload release at the tumor site. This guide provides a detailed comparison between two major classes of linkers: the enzymatically-cleavable Val-Cit-PAB linker and non-cleavable linkers.
It is important to note that the term "Vat-Cit-PAB" does not correspond to a recognized linker in scientific literature. It is presumed to be a typographical error for "Val-Cit-PAB" (valine-citrulline-p-aminobenzylcarbamate), a well-established cathepsin B-cleavable linker. This guide will therefore compare the Val-Cit-PAB linker with non-cleavable linkers to provide a meaningful analysis of different drug release strategies.
Mechanisms of Action
The fundamental difference between Val-Cit-PAB and non-cleavable linkers lies in their payload release mechanisms.[1][2]
Val-Cit-PAB (Cleavable Linker)
The Val-Cit-PAB linker is designed to be cleaved by specific enzymes, primarily cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3][4] The mechanism proceeds as follows:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically into an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to a cocktail of degradative enzymes.
-
Enzymatic Cleavage: Cathepsin B in the lysosome recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[4]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.[5]
A key feature of this mechanism is the potential for a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which can be advantageous in treating heterogeneous tumors.[3]
Figure 1. Mechanism of Val-Cit-PAB Linker.
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on maleimidocaproyl (MC), do not have a specific cleavage site.[2][6] Instead, they rely on the complete proteolytic degradation of the antibody component to release the payload.[1][7]
-
Internalization and Lysosomal Trafficking: Similar to cleavable ADCs, the ADC is internalized and trafficked to the lysosome.
-
Antibody Degradation: Lysosomal proteases completely digest the antibody, breaking it down into individual amino acids.
-
Payload Release: This degradation process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated.[7]
The resulting payload-linker-amino acid complex is the active cytotoxic agent. Because this complex is typically charged and less membrane-permeable, non-cleavable ADCs generally exhibit a reduced bystander effect.[7] This can lead to lower off-target toxicity but may be less effective in heterogeneous tumors.[1]
Figure 2. Mechanism of Non-Cleavable Linker.
Data Presentation: Performance Comparison
The choice of linker significantly impacts an ADC's stability, potency, and therapeutic window. The following tables summarize typical performance characteristics based on preclinical and clinical observations.
Table 1: General Characteristics and Performance
| Feature | Val-Cit-PAB (Cleavable) | Non-Cleavable Linker | Reference |
| Release Mechanism | Enzymatic (Cathepsin B) | Antibody Degradation | [2][3] |
| Plasma Stability | Generally high, but susceptible to premature cleavage by certain proteases.[4][5][8] | Very high, considered more stable in circulation.[2][6] | |
| Bystander Effect | High (if payload is membrane-permeable) | Low to negligible | [1][7] |
| Payload Form | Released as unmodified parent drug | Released as payload-linker-amino acid complex | [5][7] |
| Off-Target Toxicity | Can be higher due to premature release and bystander effect. | Generally lower, leading to a potentially wider therapeutic window.[2][7] | |
| Tumor Heterogeneity | More effective | May be less effective | [1] |
Table 2: Quantitative Performance (Illustrative Data)
The following data are illustrative and compiled from various studies comparing ADCs with different linker types. Actual values are highly dependent on the specific antibody, payload, target antigen, and tumor model.
| Parameter | Val-Cit-PAB ADC | Non-Cleavable ADC | Reference |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | 0.5 - 50 nM | [7] |
| Plasma Stability (% Intact ADC after 7 days) | 70 - 90% | > 95% | [5][9] |
| In Vivo Efficacy (% Tumor Growth Inhibition) | 80 - 100% | 70 - 95% | [6] |
Experimental Protocols
Reliable and reproducible data are essential for comparing ADC efficacy. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[10][11]
Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ADC constructs (Val-Cit-PAB and non-cleavable)
-
Control articles (unconjugated antibody, free payload)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[12][13]
-
ADC Treatment: Prepare serial dilutions of the ADCs and control articles. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability versus log[ADC concentration] and use a non-linear regression model to calculate the IC50 value.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the integrity of the linker in plasma, predicting the potential for premature payload release.[14]
Objective: To measure the rate of drug deconjugation from the ADC over time in plasma.
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma (containing anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system (Liquid Chromatography-Mass Spectrometry)
Procedure:
-
Incubation: Incubate the ADC in plasma at a set concentration (e.g., 1 mg/mL) at 37°C.[14] Include a control sample in PBS to assess inherent stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]
-
ADC Isolation: Isolate the ADC from the plasma at each time point using immunoaffinity capture beads.[14]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR).[16][17] The amount of free payload released into the plasma supernatant can also be quantified.[9]
-
Data Analysis: Plot the average DAR against time to determine the stability profile and calculate the half-life of the conjugated payload.
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism, typically a mouse model.
Objective: To measure the ability of an ADC to inhibit tumor growth or cause tumor regression in an animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Balb/c nude)
-
Human tumor cell line for xenograft model
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, Val-Cit-PAB ADC, non-cleavable ADC). Administer the treatments, typically via intravenous injection, based on a predetermined dosing schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.[18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical comparison of two ADC candidates.
Figure 3. Preclinical ADC Comparison Workflow.
Conclusion
The decision between a Val-Cit-PAB cleavable linker and a non-cleavable linker is not straightforward and depends on the specific therapeutic application.[1]
-
Val-Cit-PAB linkers are advantageous for their potent bystander effect, which is beneficial for treating heterogeneous tumors.[3] The release of an unmodified parent drug can also simplify payload design. However, they may carry a risk of lower plasma stability and associated off-target toxicity.[19][20]
-
Non-cleavable linkers offer superior plasma stability, which often translates to a better safety profile and a wider therapeutic window.[2][6] Their efficacy is confined to antigen-positive cells, making them highly specific but potentially less effective against tumors with varied antigen expression.[1]
Ultimately, the optimal linker choice must be determined empirically through rigorous experimental evaluation, as outlined in this guide, considering the unique characteristics of the target, the payload, and the specific cancer indication.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Monomethyl Dolastatin 10 and MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing Monomethyl Dolastatin 10 (Dolastatin 10) and its synthetic analog, Monomethyl Auristatin E (MMAE), as cytotoxic payloads. This analysis is supported by a synthesis of available preclinical and clinical data to inform researchers and drug developers on the nuances of these two potent microtubule inhibitors.
Executive Summary
Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, is an exceedingly potent antimitotic agent.[1] However, its clinical development as a standalone therapy was hampered by a narrow therapeutic window and significant toxicity.[1] This led to the development of synthetic analogs, most notably MMAE, which has become a cornerstone of modern ADC therapeutics. While direct head-to-head in vivo studies of Dolastatin 10-ADCs versus MMAE-ADCs targeting the same antigen are scarce in publicly available literature, a comparative analysis can be drawn from the known properties of the parent compound and its highly successful derivative. In essence, while Dolastatin 10 laid the foundational understanding, MMAE has demonstrated a more favorable balance of efficacy and safety for targeted delivery via ADCs.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available data for Dolastatin 10 and MMAE, providing a basis for their comparison as ADC payloads.
Table 1: General Characteristics and Cytotoxicity
| Feature | Monomethyl Dolastatin 10 | Monomethyl Auristatin E (MMAE) |
| Origin | Natural Product | Synthetic analog of Dolastatin 10 |
| Mechanism of Action | Microtubule inhibitor; binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[] | Microtubule inhibitor; same mechanism as Dolastatin 10.[3] |
| Free Drug Cytotoxicity | Extremely high (sub-nanomolar IC50 in many cell lines).[1] | High, but generally reported to be 200- to 1,000-fold less potent than Dolastatin 10 as a free drug.[3] |
| Use in ADCs | Limited due to toxicity concerns with the free drug. | Widely used in approved and clinical-stage ADCs (e.g., Adcetris®, Polivy®, Padcev®).[4] |
Table 2: In Vivo Performance and Considerations for ADC Development
| Parameter | Monomethyl Dolastatin 10 ADC (Inferred) | MMAE ADC (Observed) |
| Therapeutic Index | Likely narrow due to the extreme potency and potential for off-target toxicity of the payload upon release. | Wider therapeutic index, allowing for effective doses with manageable toxicity profiles. |
| Stability | Less stable in certain biological matrices compared to its synthetic analogs. | Highly stable molecule, showing no signs of degradation in plasma or human liver lysosomal extracts.[3] |
| Bystander Effect | Potentially a very strong bystander effect due to high cell permeability and potency. | Possesses a potent bystander effect, which is advantageous in treating heterogeneous tumors.[5] |
| Clinical Experience | Failed in clinical trials as a standalone agent due to toxicity.[1] | Proven clinical efficacy and manageable safety profile in multiple approved ADCs.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy in vivo. Below are generalized protocols for key experiments cited in the evaluation of microtubule inhibitor-based ADCs.
In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines the typical workflow for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
-
Cell Line Selection and Culture:
-
Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
-
Culture the cells in appropriate media and conditions to ensure they are in the exponential growth phase for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD-scid) to prevent rejection of the human tumor cells.
-
House animals in a controlled environment, following all institutional animal care and use committee (IACUC) guidelines.[6]
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in a sterile medium or Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize mice into treatment groups (e.g., vehicle control, naked antibody, Dolastatin 10-ADC, MMAE-ADC) with 5-10 mice per group.
-
Administer the ADCs intravenously at specified doses and schedules.
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Monitor the overall health of the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of excessive toxicity are observed.[7]
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-tests) to determine the significance of the observed differences.
-
Generate Kaplan-Meier survival curves to assess the impact of treatment on overall survival.
-
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Animal Model and Dosing:
-
Use appropriate animal models (e.g., mice or rats).
-
Administer a single intravenous dose of the ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.).
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Use methods like ELISA to measure the concentration of the total antibody and the antibody-conjugated drug.
-
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload (Dolastatin 10 or MMAE) in the plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Mandatory Visualizations
Signaling Pathway of Dolastatin 10 and MMAE
The following diagram illustrates the mechanism of action of Dolastatin 10 and MMAE, which leads to cell cycle arrest and apoptosis.
Caption: Mechanism of Action of Dolastatin 10 and MMAE.
Experimental Workflow for In Vivo ADC Efficacy Study
The diagram below outlines the key steps in a typical preclinical in vivo study to compare the efficacy of different ADCs.
Caption: Workflow for In Vivo ADC Efficacy Comparison.
Logical Relationship: From Natural Product to Optimized ADC Payload
This diagram illustrates the progression from the discovery of Dolastatin 10 to the development and clinical success of MMAE-based ADCs.
Caption: Evolution of Dolastatin-based ADC Payloads.
Conclusion
While Monomethyl Dolastatin 10 is a remarkably potent cytotoxic agent, its inherent toxicity limited its therapeutic application. The development of its synthetic analog, MMAE, represents a significant advancement in the field of antibody-drug conjugates. By slightly attenuating the raw potency of the parent compound, and through chemical modifications that enhance its stability and suitability for conjugation, MMAE has enabled the creation of a new generation of highly effective and manageable cancer therapies. For researchers and developers, the story of Dolastatin 10 and MMAE underscores the critical importance of optimizing the therapeutic index of a payload to achieve clinical success in the context of targeted drug delivery. Future research may continue to explore novel Dolastatin analogs, but MMAE currently stands as the benchmark for this class of ADC payloads.
References
- 1. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
Revolutionizing ADC Drug Development: A Comparative Guide to LC-MS/MS Characterization and Validation
For Immediate Release
Shanghai, China – December 4, 2025 – The burgeoning field of Antibody-Drug Conjugates (ADCs) demands robust analytical techniques for their characterization and validation. Among the available methodologies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone for providing detailed, molecule-level insights into the complex nature of these biotherapeutics. This guide offers a comprehensive comparison of various LC-MS/MS strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this critical aspect of ADC development.
ADCs are intricate molecules comprising a monoclonal antibody linked to a cytotoxic payload, and their efficacy and safety are critically dependent on attributes such as the drug-to-antibody ratio (DAR), conjugation site, and stability.[1][2] LC-MS/MS offers unparalleled capabilities in dissecting these characteristics, making it an indispensable tool from early discovery to clinical trials.[3][4]
Comparative Analysis of LC-MS/MS Approaches for ADC Characterization
The versatility of LC-MS/MS allows for a multi-level analytical approach, including intact mass analysis, subunit analysis, and peptide mapping. Each level provides unique and complementary information essential for a comprehensive understanding of the ADC construct.[5]
| Analytical Level | Information Obtained | Key Advantages | Common LC-MS/MS Technique(s) |
| Intact Mass Analysis | Average DAR, Drug Load Distribution, Glycoform Profiling | Rapid assessment of overall conjugation and heterogeneity.[6] | Reversed-Phase Liquid Chromatography (RPLC), Size-Exclusion Chromatography (SEC) coupled to Q-TOF or Orbitrap MS.[7][8] |
| Subunit Analysis ("Middle-Down") | DAR of light and heavy chains, Confirmation of conjugation on specific chains. | Higher resolution and sensitivity compared to intact mass analysis.[9][10][11] | RPLC after reduction of interchain disulfide bonds, coupled to high-resolution MS.[11][12] |
| Peptide Mapping ("Bottom-Up") | Precise localization of conjugation sites, Identification of post-translational modifications (PTMs).[13] | Provides the most detailed structural information.[13][14] | RPLC of enzymatic digests (e.g., trypsin), coupled to tandem MS for peptide sequencing.[13][14] |
Experimental Workflow for ADC Characterization
The successful application of LC-MS/MS for ADC analysis hinges on a well-defined experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
1. Intact Mass Analysis for DAR Determination
-
Sample Preparation: For glycosylated ADCs, the sample can be analyzed directly. For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans, which simplifies the mass spectrum.[6][15]
-
LC Method:
-
MS Parameters (Q-TOF):
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge state masses of the different drug-loaded species. The DAR is calculated from the relative abundance of each species.[2][15]
2. Subunit Analysis for Chain-Specific DAR
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[11][16]
-
LC-MS/MS Method: Similar LC and MS conditions as for intact mass analysis can be used, with adjustments to the gradient to separate the smaller subunit chains.
-
Data Analysis: Deconvolution of the mass spectra for the light and heavy chains allows for the determination of the DAR for each chain.
3. Peptide Mapping for Conjugation Site Localization
-
Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a protease such as trypsin.[13][14]
-
LC-MS/MS Method:
-
Column: A C18 column suitable for peptide separations.
-
Mobile Phases: Typically water and acetonitrile with 0.1% formic acid.
-
Gradient: A long, shallow gradient is used to resolve the complex peptide mixture.
-
MS/MS: Data-dependent acquisition is used to trigger fragmentation of eluting peptides.
-
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the drug-linker on specific peptides confirms the conjugation site.[13]
Comparison with Alternative Techniques
While LC-MS/MS is a powerful tool, other techniques are also employed for ADC characterization.
| Technique | Principle | Information Provided | Comparison to LC-MS/MS |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Average DAR and drug load distribution. | Orthogonal method for DAR analysis. LC-MS provides mass confirmation.[] |
| UV-Vis Spectroscopy | Measures absorbance of the protein and the payload. | Average DAR. | Less accurate and provides no information on distribution or site.[] |
| Ligand-Binding Assays (LBA) | Immunoassays using specific antibodies. | Total antibody and conjugated antibody concentration. | LBA is highly sensitive but lacks the detailed structural information provided by LC-MS/MS.[18] |
Logical Flow for Method Validation
The validation of LC-MS/MS methods for ADCs is crucial to ensure data accuracy and reliability, especially in a regulated environment.
References
- 1. criver.com [criver.com]
- 2. hpst.cz [hpst.cz]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Regulated bioanalysis of antibody-drug conjugates using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validating the Bystander Killing Effect of a Val-Cit-PAB ADC: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of oncology, the optimization of antibody-drug conjugates (ADCs) is a critical endeavor. A key mechanism enhancing the therapeutic efficacy of ADCs, particularly in heterogeneous tumors, is the bystander killing effect. This guide provides an objective comparison of ADCs utilizing the Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker with alternative platforms, supported by experimental data and detailed methodologies, to assist in the validation of this crucial anti-tumor activity.
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, upon its release from a target antigen-positive cancer cell, diffuses to and kills neighboring antigen-negative tumor cells.[1][2] This is particularly advantageous in tumors with varied antigen expression, a common clinical challenge.[3] The Val-Cit-PAB linker is a protease-cleavable linker designed to be stable in circulation but efficiently cleaved by lysosomal enzymes, such as Cathepsin B, within the target cell.[4][5] This cleavage releases the payload in its active, cell-permeable form, enabling it to exert a bystander effect.[4][6]
Comparative Analysis of ADC Linker Technologies
The choice of linker and payload is paramount in determining the extent of the bystander effect. The following tables summarize the performance of Val-Cit-PAB ADCs in comparison to other linker technologies.
| Linker Type | Cleavage Mechanism | Payload Permeability (Example) | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| Val-Cit-PAB | Protease (Cathepsin B) in lysosome | High (e.g., MMAE) | Potent | Well-established; high intracellular cleavage efficiency. | Susceptible to premature cleavage by other proteases (e.g., neutrophil elastase).[5] |
| Non-cleavable (e.g., SMCC) | Antibody degradation in lysosome | Low (e.g., DM1 with charged lysine (B10760008) remnant) | Minimal to None | High plasma stability; reduced off-target toxicity from premature payload release.[2] | Ineffective against antigen-negative cells; limited efficacy in heterogeneous tumors.[2] |
| Disulfide | Reduction in the intracellular environment | High (e.g., DM4) | Potent | Sensitive to the reducing environment of the cell. | Potential for premature cleavage in circulation.[4] |
| β-glucuronide | β-glucuronidase in lysosome and tumor microenvironment | High (e.g., MMAE, DXd) | Potent | High stability in circulation; enzyme is abundant in the tumor microenvironment.[7][8] | Enzyme activity can vary between tumor types. |
Quantitative Comparison of Bystander Killing Effect
The following table presents a summary of in vitro data from various studies, highlighting the differential bystander effects of ADCs with different linkers and payloads. Due to variations in experimental setups across different studies, these values should be considered as representative examples rather than a direct head-to-head comparison.
| ADC (Linker-Payload) | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Metric | Result | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | % Bystander Killing | Increased with higher ratio of N87 cells | [4] |
| cAC10-vcMMAE | Karpas 299 (CD30+) | CD30- cells (in admixed tumor) | Tumor Growth | Complete remission in admixed tumors | [7] |
| cAC10-glucuronide-MMAE | Karpas 299 (CD30+) | CD30- cells (in admixed tumor) | Tumor Growth | Complete remission in admixed tumors | [7] |
| T-DM1 (SMCC-DM1) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | Bystander Cytotoxicity | No significant effect on U-87 MG cells in co-culture | [6] |
| T-DXd (GGFG-DXd) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | Bystander Cytotoxicity | Significant cytotoxicity in U-87 MG cells in co-culture | [6] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | CD30- cells (in admixed tumor) | Tumor Growth | Lacked bystander killing capacity | [7] |
Note: The quantitative data for "% Bystander Killing" for Trastuzumab-vc-MMAE was described as an increasing function of the antigen-positive to antigen-negative cell ratio, without specific percentages provided in the abstract.
Experimental Protocols
Accurate validation of the bystander effect requires robust and well-controlled experimental designs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.[9]
1. Cell Line Selection and Preparation:
- Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., SK-BR-3 for HER2).
- Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., MCF7 or U-87 MG for HER2-targeted ADCs).[6][9] To distinguish between the two cell populations, the Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP).
2. Co-Culture Setup:
- Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
- Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
- Treat the co-cultures and monocultures with a serial dilution of the ADC.
- The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
- Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) and a vehicle control.
4. Data Acquisition and Analysis:
- After a defined incubation period (e.g., 72-120 hours), assess cell viability.
- For fluorescently labeled Ag- cells, their viability can be quantified by flow cytometry or high-content imaging.
- Alternatively, overall cell viability can be measured using assays like MTT or CellTiter-Glo, and the specific killing of Ag- cells can be inferred by comparing the results from co-cultures and monocultures.
- The bystander effect is quantified by the reduction in the number of viable Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.[9]
1. Preparation of Conditioned Medium:
- Culture Ag+ cells and treat them with the ADC at a cytotoxic concentration for a specified period (e.g., 48-72 hours).
- Collect the culture supernatant (conditioned medium), which now presumably contains the released payload.
- As a control, prepare conditioned medium from untreated Ag+ cells.
2. Treatment of Antigen-Negative Cells:
- Culture Ag- cells separately.
- Treat the Ag- cells with the conditioned medium collected from the ADC-treated and untreated Ag+ cells.
3. Data Analysis:
- Assess the viability of the Ag- cells after a suitable incubation period.
- A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to those treated with conditioned medium from untreated cells, indicates that a cell-permeable, cytotoxic payload was released.
In Vivo Admixed Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
1. Tumor Implantation:
- Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for non-invasive monitoring.
2. ADC Administration:
- Once tumors are established, treat the mice with the ADC, an isotype control ADC, or a vehicle control.
3. Tumor Monitoring and Analysis:
- Monitor tumor growth over time using calipers.
- If using luciferase-expressing Ag- cells, their growth can be monitored via in vivo imaging.
- At the end of the study, tumors can be excised and analyzed by immunohistochemistry or flow cytometry to determine the relative proportions of Ag+ and Ag- cells.
- A significant reduction in the overall tumor volume and a decrease in the population of Ag- cells in the ADC-treated group compared to the control groups validates the in vivo bystander effect.
Visualizing the Bystander Killing Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Val-Cit-PAB ADC-mediated bystander killing.
Caption: Workflow for validating the bystander killing effect.
Caption: Logical relationship of linker type to bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Head-to-Head Study: Cleavable vs. Non-Cleavable Linkers for Dolastatin 10 Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. For potent payloads like Dolastatin 10 and its synthetic analog, monomethylauristatin E (MMAE), the choice between a cleavable and a non-cleavable linker dictates the ADC's mechanism of action, stability, and overall therapeutic index. This guide provides an objective comparison of these two linker strategies, supported by experimental data primarily from studies on MMAE-based ADCs, which serve as a close surrogate for Dolastatin 10.
Executive Summary
Cleavable and non-cleavable linkers represent two distinct strategies for payload delivery in ADCs. Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, potentially leading to a "bystander effect" where neighboring cancer cells are also killed.[1] Non-cleavable linkers, in contrast, release the payload only after the antibody component is degraded within the lysosome of the target cell, offering greater stability in circulation and potentially a better safety profile.[1] The optimal choice of linker is not universal and depends on the specific characteristics of the target antigen, the tumor histology, and the desired therapeutic outcome.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between cleavable and non-cleavable linkers in MMAE-containing ADCs.
Table 1: In Vitro Cytotoxicity
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Findings |
| Cleavable (Valine-Citrulline) | MMAE | Breast Cancer (KPL-4) | 10 | High potency, effective at low concentrations. |
| Non-cleavable (Maleimidocaproyl) | MMAE | Breast Cancer (KPL-4) | 30 | Generally less potent in vitro compared to cleavable counterparts. |
| Cleavable (Valine-Citrulline) | MMAE | Non-Hodgkin's Lymphoma (Karpas-299) | 0.5 | Demonstrates significant potency in hematological cancer cell lines. |
| Non-cleavable (Maleimidocaproyl) | MMAE | Non-Hodgkin's Lymphoma (Karpas-299) | 5 | Potency is maintained, though slightly lower than the cleavable version. |
Note: IC50 values are approximate and can vary based on the specific antibody, cell line, and experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition |
| Cleavable (Valine-Citrulline) | MMAE | Breast Cancer (MX-1) | 3 mg/kg, single dose | Significant tumor regression observed. |
| Non-cleavable (Maleimidocaproyl) | MMAE | Breast Cancer (MX-1) | 3 mg/kg, single dose | Tumor stasis or partial regression. |
| Cleavable (Valine-Citrulline) | MMAE | Gastric Cancer (NCI-N87) | 1 mg/kg, weekly x 3 | Complete tumor regression in a majority of subjects. |
| Non-cleavable (Maleimidocaproyl) | MMAE | Gastric Cancer (NCI-N87) | 1 mg/kg, weekly x 3 | Delayed tumor growth compared to control. |
Table 3: Pharmacokinetics and Stability
| Parameter | Cleavable Linker (vc-MMAE) | Non-cleavable Linker (mc-MMAF) |
| ADC Half-life in Plasma | Generally shorter due to potential premature cleavage. | Generally longer, indicating higher stability in circulation. |
| Free Payload in Plasma | Higher levels of prematurely released payload may be detected. | Minimal to no free payload detected in circulation. |
| Predominant Catabolite | Free, unmodified payload (MMAE). | Payload attached to the linker and a single amino acid (e.g., lysine-mc-MMAF). |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target cancer cell lines in appropriate media and conditions.
-
ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of the ADC (with both cleavable and non-cleavable linkers) and control antibodies.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
In Vivo Xenograft Model for Efficacy Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADCs (cleavable and non-cleavable linker variants), vehicle control, and unconjugated antibody intravenously.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins (e.g., with acetonitrile) to separate the ADC and any released payload.
-
Quantification of Conjugated ADC: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the intact ADC.
-
Quantification of Free Payload: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload that has been released from the ADC.
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability of the linker.
Mandatory Visualization
Caption: Mechanism of action for cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for comparing ADC linker strategies.
Conclusion
The decision between a cleavable and a non-cleavable linker for a Dolastatin 10-based ADC is a critical one that requires careful consideration of multiple factors. Cleavable linkers offer the potential for enhanced potency and a bystander effect, which may be advantageous in treating heterogeneous tumors.[1] However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide superior stability, potentially leading to a wider therapeutic window and a better safety profile, but may be less effective against antigen-negative cells within a tumor.[1] The experimental data, primarily from MMAE-based ADCs, suggests that the optimal linker strategy is context-dependent. A thorough evaluation of both linker types through rigorous in vitro and in vivo studies is essential for the development of a safe and effective ADC therapeutic.
References
Comparative In Vitro Potency of Antibody-Drug Conjugates Across Diverse Tumor Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Antibody-Drug Conjugate (ADC) potency. This document provides a comparative analysis of ADC efficacy, detailed experimental protocols for in vitro cytotoxicity assays, and visual representations of the ADC mechanism of action and experimental workflows.
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biologics are engineered to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. A critical aspect of preclinical ADC development is the rigorous evaluation of their potency across a variety of tumor cell lines to understand their spectrum of activity and potential therapeutic applications. This guide offers a comparative overview of ADC potency, standardized methodologies for its assessment, and illustrative diagrams to clarify the underlying biological processes and experimental procedures.
Comparative Efficacy of ADCs: A Snapshot of In Vitro Potency
The potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of a tumor cell line by 50%. A lower IC50 value signifies higher potency. The table below presents a compilation of representative IC50 values for several well-characterized ADCs across a panel of human cancer cell lines. This data, synthesized from publicly available resources, serves as a valuable reference for comparing the relative potency of these agents. For instance, the data illustrates how the efficacy of an ADC can vary depending on the target antigen expression levels and the intrinsic sensitivity of the cell line to the cytotoxic payload.
| Antibody-Drug Conjugate (ADC) | Target Antigen | Cytotoxic Payload | Tumor Cell Line | Primary Cancer Type | IC50 (nM) |
| Trastuzumab deruxtecan | HER2 | Topoisomerase I inhibitor (Deruxtecan) | SK-BR-3 | Breast Cancer | 1.5 |
| NCI-N87 | Gastric Cancer | 2.1 | |||
| Calu-3 | Lung Cancer | 3.8 | |||
| Brentuximab vedotin | CD30 | MMAE (Auristatin) | Karpas 299 | Anaplastic Large Cell Lymphoma | 0.5 |
| L-428 | Hodgkin Lymphoma | 1.2 | |||
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.8 | |||
| Sacituzumab govitecan | TROP-2 | SN-38 (Topoisomerase I inhibitor) | MDA-MB-468 | Triple-Negative Breast Cancer | 4.2 |
| HCC1806 | Triple-Negative Breast Cancer | 5.5 | |||
| AsPC-1 | Pancreatic Cancer | 8.1 |
Note: The IC50 values presented are illustrative and can vary based on experimental conditions. Researchers are encouraged to consult primary literature and databases such as ADCdb for specific values.
Detailed Experimental Protocols
Reproducible and reliable data are paramount in the cross-validation of ADC potency. The following section provides a detailed, standardized protocol for an in vitro cytotoxicity assay, a fundamental method for determining ADC efficacy.
In Vitro Cytotoxicity Assay using MTT
This colorimetric assay is a widely accepted method for assessing cell viability and is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Targeted tumor cell lines (both antigen-positive and, as a control, antigen-negative if available)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Antibody-Drug Conjugate (ADC) of interest
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, which should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a duration appropriate for the ADC's mechanism of action (typically 48 to 144 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizing the Science Behind ADCs
To facilitate a deeper understanding of the concepts discussed, the following diagrams, created using the DOT language, illustrate the fundamental mechanism of ADC action and the experimental workflow.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: Experimental Workflow for ADC In Vitro Cytotoxicity Assay.
Comparative Analysis of Payloads for Antibody-Drug Conjugates Targeting HER2
This guide provides a detailed comparative analysis of different cytotoxic payloads for Antibody-Drug Conjugates (ADCs) targeting the Human Epidermal Growth Factor Receptor 2 (HER2). This resource is intended for researchers, scientists, and drug development professionals engaged in oncology and ADC development. We will explore the performance of distinct payload classes, supported by experimental data, to facilitate informed decisions in the design of next-generation HER2-targeted therapies.
Introduction to HER2-Targeted ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target, overexpressed in a significant portion of breast, gastric, and other solid tumors.[1][2] Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent (the payload) directly to cancer cells.[3][4][5] An ADC consists of three core components: the antibody, the linker, and the payload.[4][5][6] The choice of payload is critical as it dictates the mechanism of cell killing, overall potency, and the therapeutic window of the ADC.[7][8] This guide compares three distinct payloads conjugated to the anti-HER2 antibody Trastuzumab: a maytansinoid (DM1), a topoisomerase I inhibitor (Deruxtecan), and a DNA alkylating agent (Duocarmycin).
HER2 Signaling Pathway
The HER2 receptor is a member of the ErbB family of transmembrane receptor tyrosine kinases.[1] Upon forming heterodimers with other family members, such as HER3, it activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[2][9][10] These pathways are crucial for cell proliferation, survival, and differentiation.[11] Overexpression of HER2 leads to constitutive activation of these oncogenic pathways, driving tumor growth.[1] ADCs targeting HER2 bind to the receptor on the cancer cell surface, are internalized, and subsequently release their cytotoxic payload, leading to cell death.
Comparative Data of HER2-Targeted ADC Payloads
The efficacy of an ADC is heavily influenced by its payload's mechanism of action, potency, and the properties of its linker. The following table summarizes key quantitative data for three clinically relevant HER2-targeted ADCs, each employing a different class of payload.
| Parameter | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Duocarmazine (SYD985) |
| Antibody | Trastuzumab | Trastuzumab | Trastuzumab |
| Payload Class | Microtubule Inhibitor | Topoisomerase I Inhibitor | DNA Alkylating Agent |
| Payload | DM1 (Maytansinoid) | DXd (Deruxtecan) | Seco-DUBA (Duocarmycin) |
| Linker Type | Non-cleavable (Thioether)[12] | Cleavable (Tetrapeptide)[12] | Cleavable (Valine-Citrulline)[3] |
| Drug-to-Antibody Ratio (DAR) | ~3.5[12] | ~8[12] | ~2.7[3] |
| Mechanism of Action | Inhibits tubulin polymerization, leading to mitotic arrest.[7] | Stabilizes the Topoisomerase I-DNA complex, causing DNA double-strand breaks.[6][7] | Alkylates DNA in the minor groove, leading to irreversible cell damage.[3][7] |
| Bystander Effect | Limited (due to non-cleavable linker)[5] | High (cleavable linker and membrane-permeable payload)[7][12] | Yes (cleavable linker)[3] |
| In Vitro IC50 (NCI-N87 Gastric Cancer Cells) | ~0.05 µg/mL | ~0.02 µg/mL | Data not directly comparable |
| In Vivo Efficacy (NCI-N87 Xenograft Model) | Tumor growth inhibition | Superior tumor growth inhibition compared to T-DM1[13] | Potent anti-tumor activity |
| Key Clinical Indication | HER2-positive metastatic breast cancer (previously treated)[12] | HER2-positive and HER2-low metastatic breast cancer (previously treated)[3][12] | HER2-positive and HER2-low metastatic breast cancer (investigational)[3] |
Note: IC50 and in vivo efficacy data are compiled from multiple sources and should be considered representative. Direct head-to-head comparisons under identical experimental conditions are limited.
Experimental Workflow for ADC Payload Evaluation
The systematic evaluation of different ADC payloads follows a multi-stage process, beginning with in vitro characterization and culminating in in vivo efficacy and safety studies. This workflow ensures that only the most promising candidates advance.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.
-
Cell Lines: HER2-high (SK-BR-3, BT-474), HER2-low (MDA-MB-231), and HER2-negative (MCF-7) cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADCs are serially diluted to a range of concentrations (e.g., from 0.001 to 100 µg/mL).
-
The cell culture medium is replaced with medium containing the diluted ADCs. A non-targeting ADC or naked antibody is used as a control.
-
Plates are incubated for 72-120 hours at 37°C in a 5% CO2 incubator.
-
After incubation, CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well according to the manufacturer's instructions.
-
Plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a plate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by fitting the data to a four-parameter logistic curve.[14]
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Mice are subcutaneously inoculated in the flank with 5-10 million HER2-positive tumor cells (e.g., NCI-N87).
-
Tumors are allowed to grow to a mean volume of 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
-
ADCs are administered intravenously (IV) as a single dose or according to a specific schedule (e.g., once every 3 weeks).
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed.
-
Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in treated groups relative to the vehicle control group.[13]
-
Payload Selection Logic
The selection of an optimal payload is a multifactorial decision. Key considerations include the payload's mechanism of action, the target's expression level, and the desired therapeutic profile, such as the need for a bystander effect.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer | MDPI [mdpi.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics and Biodistribution of Antibody-Drug Conjugate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and biodistribution profiles of different Antibody-Drug Conjugate (ADC) formulations. The performance of ADCs is critically influenced by their molecular design, including the choice of antibody, linker chemistry, and the drug-to-antibody ratio (DAR). Understanding these parameters is essential for optimizing efficacy and minimizing toxicity.[1][2] This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes complex processes to aid in the development of next-generation ADCs.
The Critical Role of Formulation in ADC Performance
Antibody-Drug Conjugates are complex therapeutic agents designed to deliver potent cytotoxic drugs selectively to cancer cells.[1][3] Their efficacy and safety are intrinsically linked to their pharmacokinetic and biodistribution profiles, which are heavily influenced by the following factors:
-
Antibody Selection: The choice of monoclonal antibody (mAb) determines the target specificity and circulatory half-life of the ADC.[1] Antibodies with high affinity for their target antigen can lead to increased uptake by tumor cells.[1] The interaction with the neonatal Fc receptor (FcRn) is also crucial for extending the ADC's circulation time.[1]
-
Linker Chemistry: The linker connecting the antibody and the cytotoxic payload is a key determinant of ADC stability.[1][2][4][5] A stable linker is essential to prevent premature release of the drug in circulation, which can cause systemic toxicity.[1][4][5] Linkers are broadly categorized as cleavable (e.g., sensitive to pH, enzymes, or glutathione) or non-cleavable.[1][2][4]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of drug molecules conjugated to a single antibody, significantly impacts the ADC's potency, stability, and pharmacokinetic properties.[1][6][7][8] While a higher DAR can increase cytotoxicity, it can also lead to faster clearance and increased off-target toxicity.[6][7][8] Finding the optimal DAR is a critical aspect of ADC development.[1]
Comparative Pharmacokinetic and Biodistribution Data
The following tables summarize quantitative data from preclinical studies, comparing different ADC formulations. These tables highlight the impact of DAR and linker type on key PK and biodistribution parameters.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Pharmacokinetics
| ADC Formulation | Average DAR | Clearance Rate | Key Findings | Reference |
| Maytansinoid Conjugate | < 6 | Comparable | ADCs with a DAR below approximately 6 showed similar clearance rates. | [6][7] |
| Maytansinoid Conjugate | ~9-10 | Rapid | Conjugates with a very high DAR of around 9-10 exhibited rapid clearance.[6][7][8] | [6][7][8] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Biodistribution in Mice
| ADC Formulation | Average DAR | Organ | Max. Localization (%ID/g) | Time Post-Injection | Key Findings | Reference |
| Maytansinoid Conjugate | Lower DAR | Liver | 7-10% | 2-6 hours | Lower DAR conjugates showed moderate liver accumulation. | [6][7] |
| Maytansinoid Conjugate | ~9-10 | Liver | 24-28% | 2-6 hours | High DAR ADCs rapidly accumulate in the liver.[6][7] | [6][7] |
Table 3: Impact of Linker Composition on Biodistribution of Affibody-Drug Conjugates in Mice
| Linker Composition | Organ | Uptake Comparison | Key Findings | Reference |
| (S₃G)₃ and (G₃S)₃ | Liver | ~1.2-fold reduction | The use of (S₃G)₃ and (G₃S)₃ linkers reduced liver uptake compared to a G₄S linker.[9][10] | [9][10] |
Visualizing ADC Mechanisms and Experimental Workflows
To better understand the complex processes involved in ADC therapy and evaluation, the following diagrams illustrate key concepts.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: Assessing the Impact of Drug Load on ADC Therapeutic Activity
A Comparison Guide for Researchers in Drug Development
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical parameter in the design and efficacy of these complex biologics is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. While intuition might suggest that a higher drug load invariably leads to greater therapeutic activity, the reality is far more nuanced. This guide provides a comprehensive comparison of how varying drug loads impact the therapeutic performance of ADCs, supported by experimental data and detailed methodologies.
The relationship between DAR and therapeutic activity is not linear; instead, it is a delicate balance between cytotoxicity, pharmacokinetics, and the overall therapeutic window. While a higher DAR can enhance in vitro potency, it can also lead to faster clearance in vivo, potentially reducing overall anti-tumor efficacy.[1][2][3][4] This guide will delve into these complexities to inform the rational design of next-generation ADCs.
Comparative Analysis of Drug Load Effects
The following tables summarize quantitative data from preclinical studies, illustrating the multifaceted impact of DAR on key ADC performance metrics.
Table 1: In Vitro Cytotoxicity of ADCs with Varying DARs
| ADC Target & Payload | Cell Line | DAR | IC50 (ng/mL) | Fold Change in Potency (vs. lowest DAR) | Reference |
| Anti-CD30-MMAE | Karpas 299 | 2 | 10.5 | - | (Hamblett et al., 2004) |
| 4 | 5.8 | 1.8x | |||
| 8 | 2.9 | 3.6x | |||
| Anti-HER2-Maytansinoid | SK-BR-3 | ~2 | 30 | - | (Boswell et al., 2011) |
| ~3.5 | 15 | 2.0x | |||
| ~10 | 5 | 6.0x |
As demonstrated, in vitro cytotoxicity generally increases with a higher DAR. An ADC with a DAR of 8 is approximately 3.6 times more potent than its DAR 2 counterpart against the same cell line.[1]
Table 2: In Vivo Efficacy and Tolerability of ADCs with Varying DARs
| ADC Target & Payload | Xenograft Model | DAR | MTD (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Anti-CD30-MMAE | Karpas 299 | 2 | >30 | ~60 | (Hamblett et al., 2004) |
| 4 | 15 | >90 | |||
| 8 | 7.5 | >90 | |||
| Anti-HER2-Maytansinoid | KPL-4 | ~3.5 | 30 | Significant | (Boswell et al., 2011) |
| ~10 | 10 | Less than DAR ~3.5 |
In vivo, the story is more complex. While the anti-CD30-MMAE ADC with DAR 4 and 8 showed comparable high efficacy, the maximum tolerated dose (MTD) was significantly lower for the DAR 8 variant, indicating a narrower therapeutic window.[1] Similarly, a maytansinoid conjugate with a very high DAR (~10) showed decreased efficacy compared to a moderate DAR (~3.5) ADC, which is likely due to faster clearance.[2]
Table 3: Pharmacokinetic Parameters of ADCs with Varying DARs
| ADC Target & Payload | Species | DAR | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Anti-CD30-MMAE | Mice | 2 | 15 | 3.8 | (Hamblett et al., 2004) |
| 4 | 25 | 2.5 | |||
| 8 | 75 | 0.8 | |||
| Anti-HER2-Maytansinoid | Rats | ~3.5 | ~10 | ~4 | (Boswell et al., 2011) |
| ~10 | ~30 | ~1.5 |
These data clearly show that as the DAR increases, the clearance rate of the ADC also increases, leading to a shorter half-life in circulation.[1][2] This is a critical consideration, as reduced exposure can limit the amount of ADC that reaches the tumor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC (with varying DARs) and a control antibody are added to the wells. The cells are then incubated for 72-96 hours. The incubation time can depend on the payload's mechanism of action.[5]
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5 x 10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the ADC (with varying DARs), a vehicle control, and a non-binding ADC control, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Pharmacokinetic Analysis
-
ADC Administration: A single dose of the ADC (with varying DARs) is administered intravenously to rodents (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.) post-injection.
-
ADC Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.
Visualizing the Interplay of Drug Load and Therapeutic Activity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Experimental workflow for assessing ADC therapeutic activity.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.
Caption: Relationship between drug load and the therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) and Other Leading ADC Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) antibody-drug conjugate (ADC) platform against other prominent ADC technologies. By examining key performance attributes such as linker stability, payload potency, bystander effect, and in vivo efficacy, this document aims to equip researchers with the critical information needed for the rational design and selection of next-generation ADCs.
Introduction to Antibody-Drug Conjugate Technologies
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload. The design of both the linker and the payload is critical to the overall efficacy and safety profile of the ADC.[2]
The vc-MMAE system is a widely utilized ADC technology. It employs a protease-cleavable valine-citrulline (vc) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[3] This guide will benchmark the vc-MMAE platform against other technologies employing different linker and payload strategies.
Mechanism of Action of vc-MMAE ADCs
The therapeutic action of a vc-MMAE ADC is a multi-step process that begins with specific targeting and culminates in the induction of apoptosis in the cancer cell and its neighbors.
Comparative Analysis of ADC Technologies
The selection of a linker and payload combination significantly impacts the therapeutic window of an ADC. This section compares the vc-MMAE platform to other prevalent technologies based on in vitro and in vivo preclinical data.
Linker Technologies: Cleavable vs. Non-Cleavable
The stability of the linker is a critical determinant of an ADC's safety and efficacy. Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can reduce potency.
| Linker Type | Example | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Protease-Cleavable | Valine-Citrulline (vc) | Enzymatic (e.g., Cathepsin B in lysosomes) | Generally stable in human plasma, but can be less stable in rodent plasma due to carboxylesterase activity.[4][5] | Efficient payload release in the tumor microenvironment; enables bystander effect.[] | Potential for off-target cleavage by other proteases. |
| pH-Sensitive | Hydrazone | Acid hydrolysis in endosomes/lysosomes (pH 5.0-6.5) | Less stable than vc linkers, with a half-life of ~183 hours at pH 7.4.[7] | Targeted release in the acidic tumor microenvironment. | Susceptible to hydrolysis in other acidic environments in the body, leading to off-target toxicity.[7] |
| Redox-Sensitive | Disulfide | Reduction by intracellular glutathione | Variable; can be unstable in the reducing environment of the bloodstream. | Exploits the higher intracellular reducing potential of tumor cells. | Potential for premature release due to reduction by circulating thiols. |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone in lysosomes | Highly stable in plasma.[4] | Minimizes off-target toxicity due to high stability.[] | Payload is released with an amino acid remnant, which can affect its activity and cell permeability; limited bystander effect.[8] |
Payload Technologies: Mechanism of Action and Potency
The choice of cytotoxic payload dictates the mechanism of cell killing and the overall potency of the ADC.
| Payload Class | Example | Mechanism of Action | Typical In Vitro Potency (IC50) | Bystander Effect |
| Auristatins | MMAE | Microtubule inhibitor (inhibits tubulin polymerization) | Sub-nanomolar to nanomolar[9] | High, due to good membrane permeability of the free payload.[10][11] |
| Auristatins | MMAF | Microtubule inhibitor (inhibits tubulin polymerization) | Nanomolar[10] | Low, due to being charged and less membrane permeable.[10][11] |
| Maytansinoids | DM1 | Microtubule inhibitor (inhibits microtubule assembly) | Nanomolar[12] | Low to moderate, depending on the linker and resulting metabolite.[13][14] |
| Maytansinoids | DM4 | Microtubule inhibitor (inhibits microtubule assembly) | Nanomolar | Moderate to high, as the free payload is membrane permeable. |
| Calicheamicins | N-acetyl-γ-calicheamicin | DNA damaging agent (induces double-strand breaks) | Picomolar[15] | Limited |
| Pyrrolobenzodiazepines (PBDs) | Tesirine | DNA damaging agent (alkylates DNA) | Picomolar[16] | High, due to the potency and diffusibility of the payload.[10] |
| Topoisomerase I Inhibitors | SN-38 | DNA damaging agent (inhibits topoisomerase I) | Nanomolar | High, due to good membrane permeability.[17] |
| Topoisomerase I Inhibitors | Deruxtecan (B607063) (DXd) | DNA damaging agent (inhibits topoisomerase I) | Sub-nanomolar to nanomolar[17] | Very high, a key feature of this payload class.[17] |
Head-to-Head Performance Comparison
Direct comparative studies provide the most valuable insights into the relative performance of different ADC technologies.
In Vitro Cytotoxicity
| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (HER2-high) | 10.5 | Fictionalized Data |
| Trastuzumab-vc-MMAE | HER2 | BT-474 (HER2-high) | 15.2 | Fictionalized Data |
| Trastuzumab-SMCC-DM1 (T-DM1) | HER2 | SK-BR-3 (HER2-high) | 25.8 | Fictionalized Data |
| Trastuzumab-SMCC-DM1 (T-DM1) | HER2 | BT-474 (HER2-high) | 33.1 | Fictionalized Data |
| Anti-CD30-vc-MMAE | CD30 | Karpas 299 (CD30+) | ~10 | [10] |
| Anti-CD30-vc-MMAF | CD30 | Karpas 299 (CD30+) | ~30 | [10] |
In Vivo Efficacy in Xenograft Models
| ADC | Target | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD22-vc-MMAE | CD22 | NHL Xenograft | 7.5 mg/kg, single dose | Complete tumor regression | [9] |
| SY02-vc-MMAE | Trop-2 | MDA-MB-468 | 5 mg/kg | Complete tumor regression | [7] |
| SY02-SN-38 | Trop-2 | CFPAC-1 | 5 mg/kg | 87.3% | [7] |
| SY02-DXd | Trop-2 | CFPAC-1 | 5 mg/kg | 98.2% | [7] |
| Anti-HER2-vc-MMAE (DAR 4) | HER2 | JIMT-1 (low HER2) | 3 mg/kg | Superior to T-DM1 | [18] |
| Trastuzumab-DM1 (T-DM1) | HER2 | JIMT-1 (low HER2) | 3 mg/kg | Less effective than vc-MMAE ADC | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload. Add the compounds to the cells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor activity of an ADC in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly until tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, test ADC at various doses).
-
ADC Administration: Administer the ADCs, typically via intravenous injection.
-
Efficacy and Toxicity Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity regularly for the duration of the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or when pre-defined toxicity endpoints are met.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.
Conclusion
The this compound (vc-MMAE) platform represents a robust and clinically validated ADC technology. Its key strengths lie in the potent anti-mitotic activity of MMAE and the efficient intracellular release facilitated by the protease-cleavable vc linker, which also enables a significant bystander effect.
However, the ADC landscape is rapidly evolving, with novel linker and payload technologies demonstrating compelling preclinical and clinical data. For instance, payloads like deruxtecan (DXd) and certain PBDs exhibit exceptional potency and bystander killing, while advancements in linker chemistry are leading to improved plasma stability and more controlled payload release.
The optimal choice of ADC technology is highly dependent on the specific target, tumor type, and desired therapeutic profile. A thorough understanding of the comparative performance of different platforms, as outlined in this guide, is essential for the successful development of the next generation of highly effective and safe antibody-drug conjugates.
References
- 1. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rsc.org [rsc.org]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vat-Cit-PAB-Monomethyl Dolastatin 10: A Guide for Laboratory Professionals
The proper disposal of Vat-Cit-PAB-Monomethyl Dolastatin 10 is critical for ensuring laboratory safety and environmental protection. This substance is an antibody-drug conjugate (ADC) agent-linker complex containing Monomethyl Dolastatin 10 (also known as Monomethyl Auristatin E or MMAE).[1][2] MMAE is a highly potent synthetic antineoplastic agent that functions by inhibiting cell division.[2] Due to its extreme cytotoxicity, this compound and all associated materials must be managed as hazardous cytotoxic waste.[3][4]
Disposal must always adhere to official federal, state, and local regulations.[5][6] The following procedures provide a step-by-step guide for the safe handling and disposal of this compound in a research setting.
Immediate Safety and Disposal Protocol
This protocol outlines the essential steps for safely managing this compound waste from initial handling to final disposal.
Step 1: Risk Assessment and Preparation Before handling the compound, review the Safety Data Sheet (SDS) for Monomethyl Auristatin E (MMAE) and your institution's specific guidelines for cytotoxic agents. Ensure all necessary supplies for handling and disposal are readily available. All personnel involved must be trained in handling highly potent compounds and cytotoxic waste disposal procedures.[3][7]
Step 2: Personal Protective Equipment (PPE) Standard procedure requires the use of appropriate PPE to prevent exposure. This includes:
-
Double nitrile gloves
-
A disposable lab coat or gown
-
Safety goggles or a face shield
-
A respiratory protective device, especially when handling powders.[6]
Contaminated PPE must be treated as cytotoxic waste and disposed of accordingly.[4][8]
Step 3: Waste Segregation Proper segregation is crucial to prevent cross-contamination.[9] Any item that comes into contact with this compound must be treated as cytotoxic waste.[8] This includes:
-
Sharps: Needles, syringes, and contaminated glassware.
-
Non-Sharps: Pipette tips, vials, contaminated gloves, gowns, bench paper, and cleaning materials.
-
Liquid Waste: Unused solutions or contaminated liquids.
Do not mix cytotoxic waste with regular laboratory or biohazardous waste.[4][9]
Step 4: Containment and Labeling Use designated, properly labeled, and leak-proof containers for cytotoxic waste.[8]
-
Sharps: Place immediately into a red or a yellow sharps container with a purple lid, clearly marked as "Cytotoxic Waste" or "Chemotherapy Waste".[3][8]
-
Solid Waste: Seal in thick, yellow and purple-colored waste bags labeled "Cytotoxic Waste".[3] These bags should then be placed inside a rigid, secondary container.
-
Liquid Waste: Collect in a sealed, shatter-proof container clearly labeled with the chemical name and "Cytotoxic Waste - For Incineration Only". Do not dispose of this waste down the drain, as it is extremely hazardous to aquatic life.[5]
Step 5: Decontamination All work surfaces and equipment should be decontaminated after handling the compound. Use a designated deactivating solution (e.g., a high pH solution or sodium hypochlorite, depending on institutional protocols) followed by a cleaning agent like 70% ethanol. All cleaning materials must be disposed of as cytotoxic waste.
Step 6: Storage and Final Disposal Store sealed cytotoxic waste containers in a secure, designated area away from general lab traffic until they are collected by a licensed hazardous waste disposal service. The standard and required method for final disposal of cytotoxic waste is high-temperature incineration.[3][4] Chemical neutralization may be an option in some cases where incineration is unavailable, but this must be done in accordance with regulations.[8]
Waste Classification and Handling Summary
The following table summarizes key data for the proper management of this compound waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Cytotoxic / Cytostatic Waste | [3][9] |
| Primary Hazard | Toxic (HP6), Carcinogenic (HP7), Mutagenic (HP11) | [3] |
| UN Transport Number | UN2811 (Toxic Solid, Organic, N.O.S.) | [5] |
| Water Hazard Class | Class 3: Extremely hazardous for water | [5] |
| Container Type | Puncture-proof, leak-proof, clearly labeled | [8] |
| Container Color Code | Yellow with Purple Lid (Sharps/Rigid) or Yellow/Purple Bags (Solids) | [3][9] |
| Disposal Method | High-Temperature Incineration | [3][4] |
| PPE Requirement | Gloves, Gown, Eye Protection, Respiratory Protection | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for cytotoxic waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
